Tenofovir diphosphate triethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H31N6O10P3 |
|---|---|
Molecular Weight |
548.36 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C9H16N5O10P3.C6H15N/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;1-4-7(5-2)6-3/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);4-6H2,1-3H3/t6-;/m1./s1 |
InChI Key |
SHPQIISMXAPZDX-FYZOBXCZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
tenofovir diphosphate triethylamine mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Tenofovir (B777) Diphosphate (B83284)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir is a cornerstone of antiretroviral therapy (ART) for the treatment and prevention of Human Immunodeficiency Virus (HIV) and for the management of chronic Hepatitis B Virus (HBV) infection[1]. As an acyclic nucleotide analog of deoxyadenosine (B7792050) monophosphate (dAMP), its therapeutic efficacy is dependent on its conversion to the active metabolite, tenofovir diphosphate (TFV-DP)[1][2][3]. Due to the poor oral bioavailability of the parent drug, tenofovir is administered as one of two major prodrugs: tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF)[2][4][5]. These prodrugs are designed to enhance absorption and facilitate intracellular delivery of tenofovir[4]. TAF is noted for its increased plasma stability and more efficient delivery into target cells, such as lymphocytes and hepatocytes, compared to TDF[2][6][7]. This leads to higher intracellular concentrations of the active TFV-DP and lower circulating plasma levels of tenofovir, contributing to a more favorable safety profile, particularly concerning renal and bone toxicity[6][7][8]. The ultimate antiviral activity of tenofovir is exerted by TFV-DP, which acts as a competitive inhibitor and a chain terminator of viral polymerases[1][9][10].
The Role of Triethylamine (B128534)
In the context of tenofovir diphosphate, triethylamine is not part of the biological mechanism of action. Instead, it is used in the chemical synthesis and formulation of tenofovir diphosphate as a salt, creating "tenofovir diphosphate triethylamine salt". This formulation is typically for laboratory and research use. The triethylamine component acts as a counter-ion, which helps to stabilize the highly polar diphosphate molecule and improve its solubility in organic solvents, enhancing its pharmacokinetic properties for effective therapeutic use[11]. This is a common practice in medicinal chemistry to handle and deliver charged molecules, but the triethylamine moiety dissociates and is not involved in the interaction with the viral enzyme.
Intracellular Activation Pathway
The conversion of tenofovir prodrugs into the pharmacologically active tenofovir diphosphate is a critical multi-step intracellular process.
3.1 Prodrug Hydrolysis Following oral administration, TDF and TAF undergo hydrolysis to release tenofovir.
-
Tenofovir Disoproxil Fumarate (TDF): TDF is rapidly hydrolyzed by esterases present in the gut, blood plasma, and tissues to tenofovir[4][7].
-
Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly[7][8]. Within target cells like peripheral blood mononuclear cells (PBMCs) and hepatocytes, the lysosomal serine protease Cathepsin A (CatA) is the major hydrolase responsible for cleaving the phosphonoamidate bond of TAF to release tenofovir[2][12]. In the liver, carboxylesterase 1 (CES1) also plays a significant role in this activation step[2][8][12].
3.2 Cellular Phosphorylation Once tenofovir is released inside the cell, it must be phosphorylated twice by host cellular kinases to become the active TFV-DP[3][9][13].
-
First Phosphorylation: Tenofovir is phosphorylated to tenofovir monophosphate (TFV-MP).
-
Second Phosphorylation: TFV-MP is subsequently phosphorylated to the active tenofovir diphosphate (TFV-DP)[3]. Enzymes implicated in this final step include pyruvate (B1213749) kinase muscle (PKM) and creatine (B1669601) kinase muscle (CKM) in different tissues[3].
This two-step phosphorylation is essential for the drug's antiviral activity[2][8].
Molecular Mechanism of Action
The antiviral activity of tenofovir diphosphate stems from its ability to act as both a competitive inhibitor and a chain terminator for viral polymerases.
4.1 Competitive Inhibition TFV-DP is a structural analog of the natural deoxyadenosine 5'-triphosphate (dATP). This structural similarity allows it to bind to the active site of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV)[7][9][14]. It directly competes with the endogenous dATP substrate for incorporation into the newly synthesizing viral DNA strand[9][15]. TFV-DP has a high affinity for the viral reverse transcriptase, which contributes to its potent inhibitory effect[1].
4.2 DNA Chain Termination Once TFV-DP is incorporated into the growing viral DNA chain by the polymerase, it prevents further elongation[1][10][16]. This is because tenofovir is an acyclic nucleotide; it lacks the 3'-hydroxyl (-OH) group that is essential for forming the next 5' to 3' phosphodiester bond with an incoming nucleotide[1][10][16]. The absence of this group results in the immediate termination of DNA synthesis, thereby halting the viral replication process[9][16]. This dual mechanism of competitive inhibition and obligatory chain termination makes TFV-DP a highly effective antiviral agent[1].
Quantitative Pharmacodynamic and Kinetic Data
The efficacy and behavior of tenofovir and its metabolites have been quantified in numerous studies. The data below are compiled from various in vitro and in vivo experiments.
| Parameter | Value | Virus/System | Comments | Reference |
| EC₅₀ (50% Effective Conc.) | 0.04 µM to 8.5 µM | HIV-1 (in vitro) | Varies depending on the cell line used (lymphoblastoid, macrophages, etc.). | [9] |
| EC₅₀ (50% Effective Conc.) | 1.1 µM | HBV (in cell-based assays) | Potency is significantly improved with prodrug forms. | [17][18] |
| Kᵢ (Inhibition Constant) | 0.022 µM | HIV RT (RNA-dependent) | Represents the concentration for 50% inhibition of the enzyme. | [19] |
| Kᵢ (Inhibition Constant) | 1.55 µM | HIV RT (DNA-dependent) | Lower affinity for DNA-dependent polymerization compared to RNA-dependent. | [19] |
| Kᵢ (Inhibition Constant) | 0.18 µM | HBV Polymerase | Demonstrates potent and competitive inhibition. | [17][18] |
| Intracellular Half-life (t½) | ~10-50 hours | TFV-DP in lymphocytes | Allows for convenient once-daily dosing regimens. | [6] |
| Intracellular Half-life (t½) | 95 hours | TFV-DP in primary human hepatocytes | Shows prolonged retention in liver cells. | [17][18] |
| Intracellular Half-life (t½) | ~17 days | TFV-DP in red blood cells | Serves as a useful biomarker for long-term adherence monitoring. | [4][20][21] |
| Intracellular Conc. (TDF) | ~347 fmol/10⁶ cells | TFV-DP in PBMCs | Geometric mean concentration measured in patients on a TDF-based regimen. | [22] |
| Intracellular Conc. (TAF) | ~835 fmol/10⁶ cells | TFV-DP in PBMCs | Geometric mean concentration in patients switched to a TAF-based regimen. | [22] |
Key Experimental Protocols
The characterization of TFV-DP's mechanism and quantification relies on specialized laboratory techniques.
6.1 Protocol: Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay measures the ability of an inhibitor like TFV-DP to block the activity of HIV-1 RT.
-
Reagents and Materials: Recombinant HIV-1 RT, a poly(rA) template, an oligo(dT) primer, radiolabeled or fluorescently-labeled deoxythymidine triphosphate (dTTP), unlabeled dATP, dCTP, dGTP, the inhibitor (TFV-DP), and reaction buffer.
-
Assay Setup: A reaction mixture is prepared containing the template-primer hybrid, RT enzyme, and varying concentrations of TFV-DP.
-
Initiation: The reaction is initiated by adding the mixture of dNTPs, including the labeled dTTP. The mixture is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped after a defined period. The newly synthesized DNA is precipitated using an acid (e.g., trichloroacetic acid) and collected on a filter membrane.
-
Quantification: The amount of incorporated radiolabeled or fluorescent dTTP is measured using a scintillation counter or fluorescence reader.
-
Data Analysis: The rate of DNA synthesis is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of TFV-DP that inhibits RT activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The dissociation constant (Kd) can be calculated by fitting observed rate constants at different substrate concentrations to a hyperbolic equation[23].
6.2 Protocol: Quantification of Intracellular TFV-DP by LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately measuring intracellular TFV-DP levels from biological samples like Peripheral Blood Mononuclear Cells (PBMCs) or Dried Blood Spots (DBS)[24].
-
Sample Collection and Processing:
-
PBMCs: Whole blood is collected, and PBMCs are isolated via density gradient centrifugation (e.g., using Ficoll-Paque)[24]. The isolated cells are counted and then lysed to release intracellular components.
-
DBS: A small volume of whole blood is spotted onto filter paper and dried. A standardized punch (e.g., 3 mm) is taken for analysis[21].
-
-
Extraction: The cell lysate or DBS punch is subjected to an extraction procedure, often involving protein precipitation with a solvent like methanol, followed by solid-phase extraction (SPE) to isolate and concentrate the analytes (TFV-DP) and remove interfering substances[24].
-
Liquid Chromatography (LC): The extracted sample is injected into an LC system. Due to the high polarity of TFV-DP, specialized chromatography such as anion exchange or hydrophilic interaction liquid chromatography (HILIC) is often employed to achieve adequate retention and separation from other cellular components[25].
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular ion of TFV-DP, e.g., m/z 448.0) is selected and fragmented.
-
A characteristic product ion (e.g., m/z 350.0) is then monitored for quantification[25]. A stable isotope-labeled internal standard is used to ensure accuracy.
-
-
Data Analysis: The concentration of TFV-DP in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of TFV-DP in a similar biological matrix[24].
References
- 1. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 2. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 11. This compound [myskinrecipes.com]
- 12. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. way2drug.com [way2drug.com]
- 15. page-meeting.org [page-meeting.org]
- 16. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Understanding the molecular mechanism of sequence dependent Tenofovir removal by HIV-1 reverse transcriptase: differences in primer binding site versus polypurine tract - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
Tenofovir Diphosphate Triethylamine: A Technical Guide for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role and applications of tenofovir (B777) diphosphate (B83284) (TFV-DP) and its triethylamine (B128534) salt in the field of antiviral research. Tenofovir diphosphate is the active metabolite of the widely used antiretroviral drug tenofovir, which is a cornerstone in the treatment and prevention of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This document provides a comprehensive overview of its mechanism of action, quantitative data on its antiviral potency, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Core Concepts: Mechanism of Action
Tenofovir, an acyclic nucleotide analog, requires intracellular phosphorylation to its active form, tenofovir diphosphate (TFV-DP), to exert its antiviral effect.[1] This conversion is a critical step in its mechanism of action.
Intracellular Activation:
Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability.[2] Once inside the target cell, these prodrugs are metabolized to tenofovir, which is then phosphorylated by cellular kinases, first to tenofovir monophosphate (TFV-MP) and subsequently to the active tenofovir diphosphate (TFV-DP).[1]
Inhibition of Viral Replication:
TFV-DP acts as a competitive inhibitor of viral reverse transcriptase in HIV and DNA polymerase in HBV.[2][3] It mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and is incorporated into the growing viral DNA chain.[2] Upon incorporation, TFV-DP causes chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thereby halting viral DNA synthesis and replication.[2]
The Role of Triethylamine:
Triethylamine is primarily utilized as a base in the synthesis of tenofovir prodrugs, such as tenofovir disoproxil fumarate.[4][5] It serves to neutralize acidic intermediates during the esterification process. "Tenofovir diphosphate triethylamine" is a salt form of the active metabolite, commercially available for research purposes.[6][7] In this form, the triethylamine cation stabilizes the negatively charged diphosphate group, potentially improving its solubility and handling characteristics in non-biological settings.[6]
Quantitative Data
The following tables summarize key quantitative data related to the antiviral activity and pharmacokinetics of tenofovir diphosphate.
Table 1: In Vitro Antiviral Activity of Tenofovir Diphosphate
| Parameter | Virus | Enzyme | Value | Reference |
| Ki | HIV-1 | Reverse Transcriptase (RNA-dependent) | 0.022 µM | [8] |
| Ki | HIV-1 | Reverse Transcriptase (DNA-dependent) | 1.55 µM | [8] |
| Ki | HBV | DNA Polymerase | 0.18 µM | [3][9] |
| EC50 | HIV-1 | Lymphoblastoid cell lines | 0.04 - 8.5 µM | [2] |
| EC50 | HBV | HepG2 2.2.15 cells | 1.1 µM (for Tenofovir) | [3][9] |
Table 2: Pharmacokinetic Properties of Tenofovir Diphosphate
| Parameter | Cell Type | Value | Reference |
| Intracellular Half-life | Primary Human Hepatocytes | 95 hours | [3][9] |
| Intracellular Half-life | Peripheral Blood Mononuclear Cells (PBMCs) | 87 hours | [10] |
| Intracellular Half-life | Healthy Women Volunteers (PBMCs) | 53.3 hours | [11][12] |
| Intracellular Concentration (Cmax) | PBMCs (from TDF) | ~100-300 fmol/10^6 cells | [10] |
| Intracellular Concentration | Primary Human Hepatocytes (after 24h incubation with 10 µM Tenofovir) | 4.7 µM | [13] |
| Intracellular Concentration | HepG2 cells (after 24h incubation with 10 µM Tenofovir) | 6.0 µM | [13] |
| Intracellular Concentration | PBMCs (single dose TDF) | 10.3 - 10.8 fmol/10^6 cells (at 24h) | [14] |
| Intracellular Concentration | Dried Blood Spots (DBS) (single dose TDF) | 45.3 - 88.3 fmol/punch | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments in tenofovir diphosphate research.
Quantification of Intracellular Tenofovir Diphosphate in PBMCs by LC-MS/MS
This protocol outlines the quantification of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
70% Methanol (B129727) (ice-cold)
-
Internal Standard (e.g., ¹³C₅-TFV-DP)
-
Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)
-
LC-MS/MS system
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells twice with PBS by centrifuging at 200 x g for 10 minutes.
-
Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer or automated cell counter.
-
-
Cell Lysis and Extraction:
-
Centrifuge the counted cells and discard the supernatant.
-
Resuspend the cell pellet in a known volume of ice-cold 70% methanol to a final concentration of approximately 2 x 10⁶ cells/mL.[17]
-
Add the internal standard to the methanol-cell suspension.
-
Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for SPE.
-
-
Solid Phase Extraction (SPE):
-
Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the cell lysate supernatant onto the cartridge.
-
Wash the cartridge with an appropriate wash buffer to remove interfering substances.
-
Elute TFV-DP using a suitable elution solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Quantify TFV-DP based on the peak area ratio to the internal standard.
-
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of TFV-DP against HIV-1 reverse transcriptase (RT).[18]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Digoxigenin (DIG)- and Biotin-labeled dNTPs
-
Streptavidin-coated microplates
-
Anti-DIG-Peroxidase (POD) antibody
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Tenofovir diphosphate (as triethylamine salt or other stable form)
-
Assay buffer
Procedure:
-
Reaction Setup:
-
Prepare serial dilutions of TFV-DP in the assay buffer.
-
In a microplate, add the HIV-1 RT enzyme, the poly(A)/oligo(dT) template/primer hybrid, and the DIG/Biotin-labeled dNTP mix.
-
Add the different concentrations of TFV-DP to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at 37°C to capture the biotin-labeled DNA.
-
Wash the plate to remove unbound components.
-
Add the anti-DIG-POD antibody and incubate for 1 hour at 37°C.
-
Wash the plate again.
-
Add the peroxidase substrate and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each TFV-DP concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the TFV-DP concentration and fitting the data to a dose-response curve.
-
In Vitro HBV DNA Polymerase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of TFV-DP on HBV DNA polymerase activity.[3][9]
Materials:
-
HBV polymerase (can be isolated from HBV capsids or expressed recombinantly)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dNTPs), including α-³³P-labeled dATP
-
Tenofovir diphosphate
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare various concentrations of TFV-DP.
-
In a reaction tube, combine the HBV polymerase, activated calf thymus DNA, a mix of unlabeled dNTPs, and α-³³P-labeled dATP.
-
Add the different concentrations of TFV-DP to the respective tubes. Include a control with no inhibitor.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
-
Quantification of DNA Synthesis:
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated labeled dATP.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of DNA synthesis at each TFV-DP concentration.
-
Calculate the percent inhibition compared to the control without inhibitor.
-
Determine the IC₅₀ value, which is the concentration of TFV-DP that inhibits 50% of the HBV DNA polymerase activity.
-
For determining the inhibition constant (Ki), perform the assay with varying concentrations of the natural substrate (dATP) and TFV-DP and analyze the data using a Lineweaver-Burk plot.[13]
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.
Caption: Intracellular activation of tenofovir and its mechanism of viral inhibition.
Caption: Experimental workflow for quantifying intracellular tenofovir diphosphate.
Caption: General workflow for in vitro viral polymerase inhibition assays.
References
- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound salt | 2122333-63-3 | FT44596 [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Population pharmacokinetics of tenofovir and tenofovir‐diphosphate in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of tenofovir and tenofovir-diphosphate in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
The Intracellular Journey: A Technical Guide to the Conversion of Tenofovir Prodrugs to Tenofovir Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Tenofovir (B777), a potent nucleotide reverse transcriptase inhibitor, is a cornerstone in the management of HIV and Hepatitis B infections. However, its inherent hydrophilicity and negative charge at physiological pH limit its oral bioavailability. To overcome this, lipophilic prodrugs—tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF)—were developed. These prodrugs effectively transport tenofovir across cellular membranes, but their therapeutic efficacy hinges on their efficient intracellular conversion to the pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP). This technical guide provides an in-depth exploration of the metabolic pathways, quantitative comparisons, and experimental protocols involved in this critical intracellular transformation.
Metabolic Pathways: TDF vs. TAF
The intracellular activation of tenofovir from its prodrugs follows distinct pathways, significantly influencing their pharmacokinetic and pharmacodynamic profiles.
Tenofovir Disoproxil Fumarate (TDF)
TDF is primarily hydrolyzed in the plasma and gut by esterases to tenofovir.[1] This premature conversion results in high circulating levels of tenofovir in the plasma.[2][3] Subsequently, tenofovir enters target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes, where it undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form tenofovir monophosphate (TFV-MP) and finally the active tenofovir diphosphate (TFV-DP).[1][4][5]
Tenofovir Alafenamide (TAF)
In contrast to TDF, TAF is designed for greater stability in plasma, allowing it to be more efficiently delivered to target cells intact.[6] The primary conversion of TAF to tenofovir occurs intracellularly.[1][3][7] In PBMCs, this hydrolysis is predominantly mediated by the lysosomal enzyme Cathepsin A (CatA).[8][9][10] In hepatocytes, Carboxylesterase 1 (CES1) is the major enzyme responsible for this conversion.[7][8][11] Once tenofovir is released within the cell, it follows the same two-step phosphorylation pathway to the active TFV-DP.[7][11] This targeted intracellular activation results in significantly lower plasma concentrations of tenofovir and higher intracellular concentrations of TFV-DP compared to TDF.[12][13]
Quantitative Data Presentation
The distinct metabolic pathways of TDF and TAF lead to significant differences in their pharmacokinetic profiles, particularly in plasma tenofovir exposure and intracellular TFV-DP accumulation.
Table 1: Pharmacokinetic Parameter Comparison of TDF and TAF
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference(s) |
| Standard Dose | 300 mg | 25 mg | [12] |
| Plasma Tenofovir (TFV) Exposure | ~10-fold higher | ~90% lower | [12][13] |
| Intracellular TFV-DP in PBMCs | Lower | ~5-6 fold higher | [12][13] |
| Absolute Bioavailability of TFV | 17.21% ± 2.09% | 28.60% ± 4.65% | [14] |
| Intracellular Half-life of TFV-DP | ~12-18 h (plasma TFV) | ~10-50 hours | [15][16] |
Table 2: Intracellular TFV-DP Concentrations in Various Cell Types
| Cell Type | Prodrug | Intracellular TFV-DP Concentration | Reference(s) |
| HepG2 Cells | Tenofovir | 6.0 µM | [17] |
| Primary Human Hepatocytes | Tenofovir | 4.7 µM | [17] |
| CEM (Lymphoid) Cells | Tenofovir | 5.2 µM | [17] |
| Primary Lymphocytes (PBMCs) | Tenofovir | 1.0 µM | [17] |
| Rat Liver (after oral admin) | TDF | Lower | [14] |
| Rat Liver (after oral admin) | TAF | Higher | [14] |
| Daily PrEP Users (DBS) | TDF/FTC | Median: 803.9 fmol/punch | [18] |
| On-demand PrEP Users (DBS) | TDF/FTC | Median: 488.6 fmol/punch | [18] |
Experimental Protocols
Accurate quantification of intracellular TFV-DP is crucial for pharmacokinetic studies and adherence monitoring. The gold standard for this measurement is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[19][20]
Quantification of Intracellular TFV-DP in PBMCs by LC-MS/MS
This protocol outlines a general method for the isolation of PBMCs and subsequent quantification of TFV-DP.[19]
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
70% Methanol (B129727) (ice-cold)
-
Internal Standard (e.g., ¹³C₅-TFV-DP)
-
Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)
-
LC-MS/MS system
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes.
-
Resuspend the cell pellet in PBS and perform a cell count.[19]
-
-
Cell Lysis and Extraction:
-
Centrifuge the counted cells and discard the supernatant.
-
Add ice-cold 70% methanol to the cell pellet to lyse the cells and precipitate proteins.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for SPE.[19]
-
-
Solid Phase Extraction (SPE):
-
Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.
-
Load the cell lysate supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute TFV-DP using an appropriate elution solvent.[19]
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system for quantification.[19]
-
Enzymatic Assays for Cathepsin A (CatA) Activity
The rate of TAF hydrolysis by CatA can be measured to understand its activation kinetics.[8]
Procedure:
-
Prepare a reaction buffer (e.g., 25 mM MES, pH 6.5, 100 mM NaCl, 1 mM DTT, 0.1% NP-40).
-
Add a known amount of CatA enzyme (e.g., 1 µg/ml) to the buffer at 37°C.
-
Initiate the reaction by adding the substrate (TAF) to a final concentration (e.g., 30 µM).
-
At various time points, take aliquots of the reaction mixture and quench the reaction.
-
Analyze the formation of the hydrolysis product (tenofovir-alanine conjugate or tenofovir) by HPLC to determine the rate of hydrolysis.[8][9]
Conclusion
The development of tenofovir prodrugs, particularly TAF, represents a significant advancement in antiretroviral therapy. The differing intracellular conversion pathways of TDF and TAF are central to their distinct clinical profiles. TAF's enhanced plasma stability and targeted intracellular activation lead to higher concentrations of the active TFV-DP in target cells and a marked reduction in systemic tenofovir exposure. This optimized delivery mechanism not only contributes to potent antiviral efficacy at a lower dose but also improves the safety profile regarding renal and bone health. A thorough understanding of these metabolic processes, supported by robust quantitative data and precise experimental protocols, is essential for the continued development and optimization of antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 6. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. POPULATION MODELING HIGHLIGHTS DRUG DISPOSITION DIFFERENCES BETWEEN TENOFOVIR ALAFENAMIDE AND TENOFOVIR DISOPROXIL FUMARATE IN THE BLOOD AND SEMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 16. youtube.com [youtube.com]
- 17. journals.asm.org [journals.asm.org]
- 18. repository.unar.ac.id [repository.unar.ac.id]
- 19. benchchem.com [benchchem.com]
- 20. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
tenofovir diphosphate as a competitive inhibitor of HIV reverse transcriptase
Tenofovir (B777) Diphosphate (B83284): A Competitive Inhibitor of HIV Reverse Transcriptase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tenofovir is a cornerstone of modern antiretroviral therapy (ART) for the management of Human Immunodeficiency Virus (HIV) infection.[1][2] Administered as one of its oral prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it is highly effective at suppressing viral replication.[1][2][3] Upon entering the body, these prodrugs are metabolized into the active antiviral agent, tenofovir diphosphate (TFV-DP).[3][4] This guide provides a detailed technical overview of the core mechanism by which TFV-DP exerts its antiviral effect: the competitive inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral life cycle.[1][4]
Mechanism of Action: From Prodrug to Chain Terminator
The antiviral activity of tenofovir is dependent on its intracellular conversion to the active diphosphate form, which then interacts directly with the viral reverse transcriptase.
Intracellular Activation Pathway
Tenofovir is an acyclic nucleoside phosphonate (B1237965), meaning it already contains a phosphonate group that mimics the first phosphate (B84403) of a natural nucleotide.[5][6] This structure is key to its activation.
-
Prodrug Conversion: Orally administered TDF or TAF are absorbed and converted to tenofovir (TFV). TDF is primarily hydrolyzed by gut and plasma esterases, while TAF is more stable in plasma and is metabolized intracellularly, leading to more efficient delivery into target cells.[2]
-
Phosphorylation: Inside the host cell, tenofovir undergoes two successive phosphorylation steps catalyzed by cellular kinases to become the active tenofovir diphosphate (TFV-DP).[4][5][7] This active form is a structural analog of deoxyadenosine (B7792050) 5'-triphosphate (dATP), a natural building block of DNA.[4][8]
Competitive Inhibition of HIV Reverse Transcriptase
HIV reverse transcriptase is the enzyme responsible for transcribing the virus's single-stranded RNA genome into double-stranded DNA, a process essential for the integration of viral genetic material into the host cell's genome.[1][9] TFV-DP disrupts this process through a dual mechanism:
-
Competitive Inhibition: TFV-DP directly competes with the natural substrate, dATP, for binding to the active site of the HIV-1 reverse transcriptase.[1][4] Its structural similarity allows it to occupy the enzyme's active site, thereby preventing dATP from binding and being incorporated into the nascent viral DNA.
-
Chain Termination: If TFV-DP is incorporated into the growing viral DNA strand by the reverse transcriptase, it causes immediate cessation of DNA synthesis.[4][10] This is because tenofovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, effectively terminating the elongation of the DNA chain.[1][3]
The following diagram illustrates the activation and mechanism of action of Tenofovir Diphosphate.
Quantitative Data on Inhibitory Activity
The potency of tenofovir diphosphate has been quantified through various in vitro assays. The tables below summarize key kinetic parameters, providing a comparative view of its efficacy.
Table 1: In Vitro Efficacy (EC₅₀ Values)
The half-maximal effective concentration (EC₅₀) represents the concentration of a drug that is required for a 50% reduction in viral activity in cell-based assays.
| Compound | Cell Type | HIV-1 Strain | EC₅₀ Value | Reference |
| Tenofovir | MT-4 cells | NL4-3 | 14 nM | [10] |
| Tenofovir DF (TDF) | - | AD8 | 11 nM | [11] |
| Tenofovir DF (TDF) | - | NL4-3 | 16 nM | [11] |
Table 2: Enzymatic Inhibition (IC₅₀ and Kᵢ Values)
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The inhibition constant (Kᵢ) is an indicator of the potency of an inhibitor.
| Inhibitor | Parameter | Value | Notes | Reference |
| Tenofovir Diphosphate (TFV-DP) | IC₅₀ | 0.1 µM (100 nM) | Against HIV-1 RT | [12] |
| Tenofovir Diphosphate (TFV-DP) | Kᵢ | ~0.022 µM (22 nM) | Inhibitory constant for viral reverse transcriptase | [13] |
Table 3: Comparative Kinetics vs. Natural Substrate (dATP)
This table compares the interaction of TFV-DP with HIV RT relative to the natural substrate, dATP.
| Parameter | Tenofovir Diphosphate (TFV-DP) | dATP | Reference |
| Binding Affinity (Kd) | Lower than dATP | Higher than TFV-DP | [10] |
| Incorporation Efficiency (kpol/Kd) | 0.8 to 2.3-fold higher than dATP | - | [10] |
| Competition | Competes directly with dATP for binding to HIV RT | Natural substrate | [1][4] |
Experimental Protocols
The quantitative data presented above are derived from standardized in vitro assays. The methodologies for two key experiments are detailed below.
HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Principle: The assay quantifies the synthesis of DNA by recombinant HIV-1 RT using a synthetic template/primer. The amount of synthesized DNA is measured, often through the incorporation of labeled deoxynucleoside triphosphates (dNTPs). A reduction in DNA synthesis in the presence of the test compound indicates inhibition.
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase is diluted to a predetermined concentration in an appropriate buffer.
-
Template/Primer: A poly(A) RNA template and an oligo(dT) DNA primer are used.
-
dNTP Mix: A solution containing dATP, dCTP, dGTP, and dTTP is prepared. For detection, this mix includes digoxigenin (B1670575) (DIG)- and biotin-labeled dNTPs.
-
Inhibitor: Tenofovir diphosphate is serially diluted to create a range of concentrations for testing.
-
-
Reaction Setup:
-
In the wells of a microplate, the recombinant HIV-1 RT is mixed with the serially diluted TFV-DP or a control vehicle.
-
The enzymatic reaction is initiated by adding the reaction buffer, which contains the template/primer and the dNTP mix.
-
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 1 hour, to allow for DNA synthesis.
-
Capture and Detection:
-
The reaction mixture is transferred to a streptavidin-coated microplate. The biotinylated DNA product binds to the streptavidin.
-
The wells are washed to remove unbound reagents.
-
An anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added. This antibody binds to the DIG-labeled nucleotides incorporated into the DNA.
-
After another wash step, a substrate for the HRP enzyme (e.g., ABTS) is added, producing a colorimetric signal.
-
-
Data Analysis:
-
The absorbance of each well is read using a plate reader.
-
The percentage of inhibition is calculated for each TFV-DP concentration relative to the untreated control.
-
The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram outlines the workflow for the HIV-1 RT Inhibition Assay.
Cell-Based Viral Replication Assay (p24 Antigen)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: HIV-1 susceptible host cells are infected with the virus in the presence of varying concentrations of an antiviral drug. After a period of incubation that allows for several rounds of viral replication, the amount of virus in the cell culture supernatant is quantified by measuring the level of the HIV-1 p24 capsid protein, a key viral marker.
Detailed Methodology:
-
Cell Culture:
-
HIV-1 susceptible cells (e.g., MT-4 cells or peripheral blood mononuclear cells, PBMCs) are seeded into a 96-well plate.
-
-
Compound Addition:
-
Serial dilutions of the test compound (e.g., TDF) are added to the wells. Controls include wells with no drug (untreated infected control) and uninfected cells.
-
-
Infection:
-
A known amount of HIV-1 virus stock is added to the wells (excluding the uninfected control).
-
-
Incubation:
-
The plates are incubated in a CO₂ incubator at 37°C for 4-5 days to allow for viral replication.
-
-
Supernatant Collection:
-
The cell culture supernatant, which contains progeny virions, is carefully collected from each well.
-
-
p24 Antigen Quantification (ELISA):
-
The collected supernatant is analyzed using a commercial p24 antigen ELISA kit.
-
The p24 in the supernatant is captured by antibodies coated on an ELISA plate.
-
A series of antibody and substrate incubations generate a colorimetric signal that is proportional to the amount of p24 antigen present.
-
-
Data Analysis:
-
The absorbance is read, and the concentration of p24 is determined for each sample.
-
The percent reduction in p24 production is calculated for each drug concentration compared to the untreated infected control.
-
The EC₅₀ value is determined by fitting the data to a dose-response curve.
-
Structural Basis of Inhibition
The mechanism of competitive inhibition is rooted in the structural mimicry between tenofovir diphosphate and the natural dATP substrate. Crystal structures of HIV-1 RT in complex with DNA and TFV-DP have illuminated the key interactions that facilitate this process.
-
Structural Analogy: TFV-DP is an acyclic nucleotide analog of dATP.[1] It possesses the same adenine (B156593) base and a diphosphate chain, allowing it to fit into the dNTP-binding pocket of the reverse transcriptase.
-
Key Interactions: Residues within the RT active site, such as Lysine 65 (K65) and Arginine 72 (R72), are crucial for binding the phosphate groups of the incoming nucleotide.[14] Other residues like Tyrosine 115 (Y115) and Glutamine 151 (Q151) interact with the sugar or acyclic moiety.[14]
-
Resistance: The primary mechanism of resistance to tenofovir involves the K65R mutation in the reverse transcriptase enzyme.[5] This mutation reduces the susceptibility to tenofovir by decreasing its rate of incorporation compared to the natural substrate, dATP.[5]
The diagram below shows the logical relationship between the inhibitor, the natural substrate, and the enzyme's active site.
Tenofovir diphosphate is a highly potent and specific inhibitor of HIV-1 reverse transcriptase. Its mechanism, centered on competitive inhibition with the natural substrate dATP and subsequent chain termination of viral DNA synthesis, is the foundation of the clinical efficacy of its prodrugs, TDF and TAF. A thorough understanding of its activation pathway, kinetic parameters, and the experimental methods used for its evaluation is critical for researchers and professionals engaged in the development of new and improved antiretroviral agents.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir Activating Kinases May Impact the Outcome of HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. page-meeting.org [page-meeting.org]
- 9. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. mdpi.com [mdpi.com]
The Intricate Dance of Structure and Activity: A Deep Dive into Tenofovir Diphosphate Analogs
For Immediate Release
A Comprehensive Technical Guide for Researchers and Drug Development Professionals on the Structure-Activity Relationship of Tenofovir (B777) Diphosphate (B83284) Analogs
This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of tenofovir diphosphate analogs, offering valuable insights for researchers, scientists, and professionals involved in the development of antiviral therapeutics. Tenofovir, a cornerstone in the treatment of HIV and Hepatitis B, exerts its antiviral effect in its diphosphorylated form, tenofovir diphosphate (TFV-DP). This active metabolite acts as a competitive inhibitor and chain terminator of viral reverse transcriptase.[1] Understanding how structural modifications to TFV-DP influence its antiviral potency is paramount for the design of next-generation nucleotide reverse transcriptase inhibitors (NRTIs) with improved efficacy and resistance profiles.
Mechanism of Action: A Tale of Two Phosphates
Tenofovir is administered as a prodrug, most commonly as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability.[2] Once inside the body, these prodrugs undergo metabolic activation to tenofovir, which is then sequentially phosphorylated by cellular kinases to its active diphosphate form, TFV-DP.[3] This active metabolite mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and competes for the active site of HIV-1 reverse transcriptase (RT). Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the acyclic side chain of tenofovir leads to the termination of DNA synthesis, thereby halting viral replication.[4]
Figure 1: Metabolic activation of tenofovir prodrugs and mechanism of action of tenofovir diphosphate.
Structure-Activity Relationship Insights
The antiviral activity of tenofovir diphosphate analogs is highly dependent on their structural features. Modifications to the phosphonate (B1237965) group, the acyclic side chain, and the nucleobase can significantly impact their inhibitory potency against HIV-1 RT.
Modifications of the Phosphonate Moiety
The phosphonate group is crucial for the molecule's activity, mimicking the phosphate (B84403) groups of natural nucleotides. While direct modifications to the diphosphate are less common in SAR studies due to synthetic challenges, the development of prodrugs like TAF, a phosphonamidate, demonstrates that altering the charge and lipophilicity of this group can dramatically improve cellular uptake and subsequent conversion to the active diphosphate form.[5] This leads to higher intracellular concentrations of TFV-DP and more potent antiviral activity compared to TDF.[6]
Modifications of the Acyclic Side Chain
The (R)-configuration of the phosphonomethoxypropyl side chain is critical for potent anti-HIV activity. The enantiomer with the (S)-configuration is significantly less active.[1] Studies on novel cyclopentyl-based nucleoside phosphonates have shown that modifications to the cyclic structure mimicking the acyclic chain can yield potent inhibitors of HIV RT. For instance, a novel cyclopentyl-based nucleoside phosphonate diphosphate demonstrated an IC50 of 0.13 µM against HIV reverse transcriptase.[7]
Modifications of the Nucleobase
While tenofovir contains an adenine (B156593) base, analogs with other purine (B94841) and pyrimidine (B1678525) bases have been explored. The nature of the nucleobase influences the analog's recognition by viral polymerases. For example, a novel nucleoside phosphonate, GS-9148, which has a modified purine, shows potent antiviral activity.[8]
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data for tenofovir and its analogs.
| Compound | Target | Assay | Activity (EC50) | Cell Line | Reference |
| Tenofovir Alafenamide (TAF) | HIV-1 | Antiviral | 0.0035 µM | PBMCs | [6] |
| Tenofovir Disoproxil Fumarate (TDF) | HIV-1 | Antiviral | - | - | [6] |
| GS-9148 | HIV-1 | Antiviral | 16 µM | Cell Culture | [7] |
Table 1: Cell-Based Antiviral Activity of Tenofovir Prodrugs and Analogs
| Compound | Target | Activity (IC50) | Reference |
| Tenofovir Diphosphate | HIV-1 RT | - | [3] |
| Novel Cyclopentyl Nucleoside Phosphonate Diphosphate | HIV-1 RT | 0.13 µM | [7] |
Table 2: Enzymatic Inhibition of HIV-1 Reverse Transcriptase by Tenofovir Diphosphate and Analogs
| Compound | Concentration | % Inhibition | Cell Line | Reference |
| Tenofovir (TFV) | 100 ng/mL | 35% | TZM-bl | [9] |
| Disubstituted heptanolyl ester alanine (B10760859) phosphonamidate with naphthol oleate | 100 ng/mL | 79.0% | TZM-bl | [9] |
| Pentanolyl ester alanine phosphonamidate with phenol (B47542) oleate | 100 ng/mL | 76.5% | TZM-bl | [9] |
| Butanolyl ester alanine phosphonamidate with naphthol oleate | 100 ng/mL | 71.5% | TZM-bl | [9] |
| Tetradecanoyl TAF conjugate | 100 ng/mL | 99.6% | TZM-bl | [9] |
Table 3: Anti-HIV Activity of Tenofovir Conjugates
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of SAR. Below are representative protocols for key experiments cited in the literature.
Synthesis of Tenofovir Analogs
The synthesis of tenofovir analogs often involves multi-step chemical processes. For example, the synthesis of novel cyclopentyl-based nucleoside phosphonates involves the construction of the modified carbocyclic ring followed by the introduction of the phosphonate and the nucleobase.[7] Chemoenzymatic routes are also being explored to achieve stereoselective synthesis of the chiral intermediates.[10]
Figure 2: General workflow for the synthesis of tenofovir analogs.
HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)
This assay quantifies the in vitro activity of HIV-1 RT and the inhibitory potential of test compounds.
Principle: The assay measures the incorporation of digoxigenin (B1670575) (DIG)- and biotin-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotinylated DNA is captured on a streptavidin-coated microplate, and the incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase (POD), which generates a colorimetric signal.[11]
Protocol:
-
Reagent Preparation: Prepare reaction buffer, template/primer solution, dNTP mix (containing biotin-dUTP and DIG-dUTP), HIV-1 RT enzyme, and test compounds at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, template/primer, dNTP mix, and the test compound or control.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to capture the biotinylated DNA.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add anti-DIG-POD antibody and incubate. After another wash step, add the peroxidase substrate (e.g., ABTS).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Figure 3: Workflow for a non-radioactive HIV-1 reverse transcriptase inhibition assay.
Cell-Based Anti-HIV Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: HIV-1 susceptible cells are infected with the virus in the presence of varying concentrations of the test compound. After a period of incubation, viral replication is quantified by measuring the amount of a viral protein, typically p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[11]
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., TZM-bl or PBMCs) into a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-7 days.
-
Supernatant Collection: Collect the cell culture supernatant.
-
p24 Antigen ELISA: Quantify the p24 antigen in the supernatant using a commercial or in-house ELISA kit. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a second, labeled antibody.[12][13][14][15][16]
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.
Cell Viability Assay (MTS Assay)
It is essential to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.
Principle: The MTS assay is a colorimetric method to determine the number of viable cells. In the presence of a co-factor, MTS is reduced by metabolically active cells to a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at the same concentrations used in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
MTS Reagent Addition: Add the MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (50% cytotoxic concentration).
Future Directions
The development of novel tenofovir diphosphate analogs remains a critical area of research to combat the emergence of drug-resistant HIV strains. Future efforts should focus on:
-
Exploring diverse chemical space: Synthesizing analogs with novel modifications to the acyclic linker and nucleobase to identify new pharmacophores.
-
Structure-based drug design: Utilizing the crystal structure of HIV-1 RT in complex with tenofovir diphosphate to guide the design of more potent and selective inhibitors.[4]
-
Addressing resistance: Designing analogs that are less susceptible to the common resistance mutations in HIV-1 RT.
By leveraging a deeper understanding of the structure-activity relationships of tenofovir diphosphate analogs, the scientific community can continue to develop more effective and durable antiretroviral therapies.
References
- 1. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenofovir Diphosphate Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of HIV-1 RT-DNA complexes before and after incorporation of the anti-AIDS drug tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Tenofovir Alafenamide against HIV-1 with Thymidine Analog-Associated Mutations and M184V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-HIV activity of 4'-modified carbocyclic nucleoside phosphonate reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity-Resistance Relationships of Novel Nucleoside and Nucleotide HIV-1 Reverse Transcriptase Inhibitors - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 9. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. A simple method for improved assay demonstrates that HIV p24 antigen is present as immune complexes in most sera from HIV-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Human Immunodeficiency Virus p24 Antigen in Human Cerebrospinal Fluid With Digital Enzyme-Linked Immunosorbent Assay and Association With Decreased Neuropsychological Performance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tenofovir Diphosphate Triethylamine for HIV and HBV Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This technical guide provides a comprehensive overview of tenofovir diphosphate, with a specific focus on its triethylamine (B128534) salt form, a crucial intermediate and research tool. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes complex biological and experimental workflows.
Introduction
Tenofovir is an acyclic nucleotide analog of adenosine (B11128) 5'-monophosphate. Due to poor oral bioavailability, it is administered as prodrugs, TDF or TAF, which are efficiently absorbed and subsequently converted intracellularly to the pharmacologically active tenofovir diphosphate.[1] TFV-DP acts as a potent and selective inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV). The triethylamine salt of tenofovir diphosphate is a form of this active metabolite that is often utilized in research and development, particularly in synthetic chemistry and as a reference standard in analytical methods.
Mechanism of Action
Tenofovir diphosphate exerts its antiviral effect through a common mechanism in both HIV and HBV: competitive inhibition of the viral polymerase and subsequent chain termination of the nascent viral DNA.[2][3]
HIV-1 Reverse Transcriptase Inhibition
In the case of HIV, a retrovirus, the viral RNA genome must be reverse transcribed into DNA before it can be integrated into the host cell's genome. This process is catalyzed by the viral enzyme, reverse transcriptase (RT). TFV-DP, being structurally similar to the natural substrate deoxyadenosine (B7792050) triphosphate (dATP), competes for the active site of HIV-1 RT.[3] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thus terminating DNA synthesis.[3]
HBV DNA Polymerase Inhibition
Similarly, for HBV, a DNA virus that replicates via an RNA intermediate, the viral DNA polymerase (which also possesses reverse transcriptase activity) is the target. TFV-DP competes with dATP for incorporation into the elongating viral DNA.[2][4] Its integration into the DNA strand leads to the termination of viral DNA chain elongation, thereby halting viral replication.[4] Tenofovir diphosphate exhibits a high affinity for viral polymerases while having a significantly lower affinity for human cellular DNA polymerases, which contributes to its favorable safety profile.[4]
References
pharmacokinetics of tenofovir diphosphate in peripheral blood mononuclear cells (PBMCs)
An In-depth Technical Guide to the Pharmacokinetics of Tenofovir (B777) Diphosphate (B83284) in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment and prevention of Human Immunodeficiency Virus (HIV) and in the management of Hepatitis B Virus (HBV) infection.[1][2][3] Due to poor oral bioavailability, tenofovir is administered as one of two prodrugs: tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF).[3] Upon administration, these prodrugs are metabolized intracellularly to the pharmacologically active moiety, tenofovir diphosphate (TFV-DP).[2][4][5] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to DNA chain termination and halting viral replication.[4][5]
Peripheral blood mononuclear cells (PBMCs), which include the primary target cells for HIV (CD4+ T cells), are a critical compartment for assessing the efficacy of tenofovir.[6] The long intracellular half-life of TFV-DP within these cells makes it an excellent biomarker for monitoring long-term drug exposure and patient adherence to therapy.[4][7] This guide provides a comprehensive overview of the intracellular metabolism of tenofovir prodrugs, the pharmacokinetics of TFV-DP in PBMCs, and detailed protocols for its quantification.
Intracellular Metabolism of Tenofovir Prodrugs
The two primary prodrugs of tenofovir, TDF and TAF, differ significantly in their activation pathways, which impacts plasma tenofovir concentrations and intracellular TFV-DP loading.
-
Tenofovir Disoproxil Fumarate (TDF) : TDF is largely hydrolyzed in the plasma by esterases to form tenofovir.[3][8] Tenofovir then enters PBMCs and other target cells.[8][9] This process results in high circulating plasma concentrations of tenofovir.[3][6]
-
Tenofovir Alafenamide (TAF) : TAF is more stable in plasma and is primarily transported into cells like PBMCs and hepatocytes before being metabolized.[3][9][10] Intracellularly, it is predominantly hydrolyzed by the lysosomal protease Cathepsin A (CatA) and to a lesser extent by carboxylesterase 1 (Ces1) to form tenofovir.[5][10][11] This targeted intracellular conversion leads to significantly lower plasma tenofovir levels and more efficient loading of TFV-DP into target cells.[10][12][13]
Once tenofovir is present inside the cell, it undergoes two sequential phosphorylation steps catalyzed by cellular kinases to become the active TFV-DP.[5][11]
References
- 1. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tenofovir-diphosphate in PBMC following increasing TAF vs. TDF dosing under directly observed therapy [natap.org]
- 11. researchgate.net [researchgate.net]
- 12. Tenofovir Lower in Plasma, Higher in PBMCs, With TAF Versus TDF [natap.org]
- 13. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Triethylamine Salt in Tenofovir Diphosphate Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir (B777) diphosphate (B83284) (TFV-DP) is the pharmacologically active metabolite of the antiretroviral prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). Its direct application in research and in vitro studies is often hampered by its polar nature and limited solubility in organic solvents. The formation of a triethylamine (B128534) salt of tenofovir diphosphate is a critical formulation strategy employed primarily in non-clinical research settings to overcome these challenges. This technical guide provides an in-depth analysis of the function of the triethylamine salt in tenofovir diphosphate formulations, detailing its impact on solubility and stability. It also outlines generalized experimental protocols for its preparation and analysis, and visualizes the biochemical activation pathway of tenofovir prodrugs and a typical formulation development workflow.
Introduction
Tenofovir, an acyclic nucleoside phosphonate (B1237965) analog of adenosine (B11128) monophosphate, requires intracellular phosphorylation to its active diphosphate form, tenofovir diphosphate (TFV-DP), to exert its antiviral activity.[1] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain. While the prodrugs TDF and TAF are designed for oral bioavailability, the active moiety, TFV-DP, is a highly polar, negatively charged molecule at physiological pH, which limits its utility in various experimental and research applications that require solubilization in non-aqueous media.
To address this, triethylamine (TEA), an organic base, is commonly used to form a salt with the acidic phosphonate groups of tenofovir diphosphate.[2] This acid-base reaction results in the formation of the triethylammonium (B8662869) salt of tenofovir diphosphate, a formulation that significantly enhances its solubility in organic solvents and improves its handling characteristics for in vitro assays, chemical synthesis, and purification processes.[2]
The Function of Triethylamine Salt in Tenofovir Diphosphate Formulation
The primary functions of converting tenofovir diphosphate into its triethylamine salt in a research and development context are to enhance its solubility in organic solvents and to improve its stability in these non-aqueous environments.
Enhanced Solubility
The phosphonate groups of tenofovir diphosphate are acidic and exist as anions in solution. In the free acid form or as a salt with inorganic cations, tenofovir diphosphate exhibits poor solubility in organic solvents. Triethylamine, an organic amine, acts as a base to deprotonate the phosphonate groups, forming a triethylammonium cation that acts as a counterion to the negatively charged tenofovir diphosphate.[2] This ion pairing disrupts the strong intermolecular forces present in the more crystalline free acid or inorganic salt forms, leading to a significant increase in solubility in a range of organic solvents. This enhanced solubility is critical for:
-
Homogeneous reaction conditions: In chemical modifications or further derivatization of TFV-DP, solubility in organic solvents ensures that the reaction proceeds in a single phase, leading to better reaction kinetics and yields.
-
Purification: During synthesis, the triethylamine salt can be selectively precipitated or solubilized, aiding in the purification of the final compound.
-
In vitro assays: For cellular and enzymatic assays, stock solutions of TFV-DP are often prepared in organic solvents like DMSO. The triethylamine salt form allows for the preparation of highly concentrated stock solutions.
Improved Stability
The formation of the triethylammonium salt can also contribute to the stability of tenofovir diphosphate, particularly in organic solvents where the free acid might be more prone to degradation. By forming a stable ion pair, the reactivity of the phosphonate groups can be modulated. For long-term storage of tenofovir diphosphate as a research chemical, it is often supplied as a lyophilized powder of the triethylamine salt.
Data Presentation
While specific quantitative solubility data for tenofovir diphosphate triethylamine salt is not widely published in publicly available literature, the following table summarizes the qualitative and comparative solubility profile based on general knowledge of nucleotide analog triethylamine salts.
| Solvent | Tenofovir Diphosphate (Free Acid/Inorganic Salt) | Tenofovir Diphosphate (Triethylamine Salt) | Reference |
| Water | Soluble | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble to insoluble | Soluble | [3] |
| Methanol (B129727) | Sparingly soluble to insoluble | Soluble | |
| Acetonitrile (B52724) | Insoluble | Sparingly soluble to soluble | General knowledge |
| Dichloromethane (DCM) | Insoluble | Sparingly soluble | General knowledge |
Note: The descriptive solubility terms are based on general observations for similar nucleotide analog salts and may vary depending on the exact conditions.
Experimental Protocols
The following are generalized protocols for the preparation and analysis of this compound salt for research purposes. These should be adapted and optimized for specific laboratory conditions and applications.
Preparation of this compound Salt (Generalized Laboratory Scale)
Objective: To convert tenofovir diphosphate (free acid or an inorganic salt) to its triethylammonium salt to enhance solubility in organic solvents.
Materials:
-
Tenofovir diphosphate (as free acid or a suitable salt)
-
Triethylamine (TEA), high purity
-
Anhydrous methanol or another suitable organic solvent
-
Anhydrous diethyl ether or another suitable non-polar solvent for precipitation
-
Inert gas (e.g., argon or nitrogen)
-
Schlenk line or glove box (recommended for handling anhydrous reagents)
Procedure:
-
Dissolution: In a clean, dry flask under an inert atmosphere, dissolve a known quantity of tenofovir diphosphate in a minimal amount of anhydrous methanol. Gentle warming may be required to aid dissolution.
-
Addition of Triethylamine: To the stirred solution, add a stoichiometric excess (e.g., 2-3 equivalents) of high-purity triethylamine dropwise at room temperature. The number of equivalents should be calculated based on the number of acidic protons on the phosphonate groups to be neutralized.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete salt formation.
-
Precipitation (Optional): If a solid product is desired, slowly add the reaction mixture to a larger volume of a stirred, cold, non-polar solvent such as anhydrous diethyl ether. This will cause the triethylammonium salt to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, washing with cold diethyl ether.
-
Drying: Dry the resulting solid under high vacuum to remove all traces of solvent and excess triethylamine. The final product should be a white to off-white solid.
-
Storage: Store the dried this compound salt under an inert atmosphere at -20°C or below.
Analysis of this compound Salt Formulation
Objective: To confirm the identity and purity of the prepared this compound salt.
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection at approximately 260 nm.
-
Purpose: To assess the purity of the tenofovir diphosphate and to detect any degradation products.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in negative ion mode is suitable for detecting the tenofovir diphosphate anion.
-
Purpose: To confirm the molecular weight of the tenofovir diphosphate.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Nuclei: ¹H, ³¹P, and ¹³C NMR can be used.
-
Solvent: A deuterated solvent in which the salt is soluble (e.g., DMSO-d₆ or D₂O).
-
Purpose: To confirm the structure of the tenofovir diphosphate and the presence of the triethylammonium counterion.
-
Mandatory Visualizations
Signaling Pathway: Intracellular Activation of Tenofovir Prodrugs
References
The Dawn of a New Antiviral Era: A Technical Guide to the Discovery and Development of Acyclic Nucleoside Phosphonates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and development of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral agents that have revolutionized the treatment of various viral diseases. This document provides a comprehensive overview of their history, mechanism of action, and the experimental methodologies crucial to their evaluation, presented in a format tailored for the scientific community.
Introduction: A Paradigm Shift in Antiviral Therapy
The emergence of acyclic nucleoside phosphonates marked a significant advancement in antiviral drug development. Unlike their nucleoside analogue predecessors, ANPs possess a phosphonate (B1237965) group directly attached to the acyclic side chain, a modification that bypasses the initial, often inefficient, viral-dependent phosphorylation step. This key structural feature confers a broader spectrum of activity and the ability to act against viruses that do not encode their own thymidine (B127349) kinase. The pioneering work of Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague, in collaboration with Erik De Clercq at the Rega Institute for Medical Research in Belgium, laid the foundation for this transformative class of drugs.[1][2]
This guide focuses on three landmark ANPs that have achieved widespread clinical use: Cidofovir, Adefovir, and Tenofovir.
Core Compounds: A Closer Look
Cidofovir (Vistide®)
Discovered by Antonín Holý, Cidofovir was developed by Gilead Sciences and approved for medical use in 1996.[3] It is an injectable antiviral medication primarily used for the treatment of cytomegalovirus (CMV) retinitis in patients with AIDS.[3] Its activity extends to a broad range of DNA viruses, including herpesviruses, adenoviruses, poxviruses, and human papillomavirus.[3][4]
Adefovir Dipivoxil (Hepsera®)
Initially investigated as a treatment for HIV, the development of Adefovir for this indication was halted due to concerns about kidney toxicity at the required high doses.[5] However, it was found to be effective against hepatitis B virus (HBV) at a much lower and safer dosage.[5] The prodrug form, Adefovir Dipivoxil, which enhances oral bioavailability, was subsequently developed and approved for the treatment of chronic hepatitis B.[5]
Tenofovir Disoproxil Fumarate (Viread®) and Tenofovir Alafenamide (Vemlidy®)
Tenofovir, another discovery from the collaboration between Holý and De Clercq, has become a cornerstone of HIV treatment and prevention.[6] To improve its oral absorption, the prodrug Tenofovir Disoproxil Fumarate (TDF) was developed.[6] A newer prodrug, Tenofovir Alafenamide (TAF), offers improved delivery of the active drug into target cells at a lower dose, thereby reducing the potential for renal and bone toxicity.[6]
Mechanism of Action: A Stepwise Inhibition of Viral Replication
The antiviral activity of acyclic nucleoside phosphonates is contingent on their intracellular conversion to the active diphosphate (B83284) form. This process, however, does not require the initial phosphorylation by a viral kinase, a key advantage over many other nucleoside analogs.
Caption: General mechanism of action of acyclic nucleoside phosphonates.
The active diphosphate metabolite then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[7] Once incorporated, the absence of a 3'-hydroxyl group on the acyclic side chain leads to the termination of DNA chain elongation, thereby halting viral replication.[7]
Quantitative Data on Antiviral Activity and Cytotoxicity
The efficacy and safety of an antiviral agent are quantitatively assessed by its 50% effective concentration (IC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.
Table 1: Antiviral Activity (IC50 in µM) of Acyclic Nucleoside Phosphonates Against Various Viruses
| Compound | Virus | IC50 (µM) | Reference |
| Cidofovir | Human Cytomegalovirus (HCMV) | 0.5 - 2.0 | [8] |
| Herpes Simplex Virus-1 (HSV-1) | 5.0 - 15.0 | [8] | |
| Adenovirus | 0.2 - 7.0 | [8] | |
| Vaccinia Virus | 10 - 50 | [8] | |
| Adefovir | Hepatitis B Virus (HBV) | 0.1 - 0.8 | [9] |
| Human Immunodeficiency Virus (HIV) | 0.01 - 0.05 | [10] | |
| Tenofovir | Human Immunodeficiency Virus (HIV) | 0.005 - 0.5 | [11] |
| Hepatitis B Virus (HBV) | 0.14 - 1.5 | [12] |
Table 2: Cytotoxicity (CC50 in µM) of Acyclic Nucleoside Phosphonates in Different Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference |
| Cidofovir | Human Foreskin Fibroblasts (HFF) | >100 | [8] |
| Vero | >400 | [8] | |
| Adefovir | HepG2 | >100 | [9] |
| MT-2 | >50 | [10] | |
| Tenofovir | HepG2 | 398 | [13] |
| MT-4 | >100 | [11] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity (IC50 Determination)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
Caption: Workflow for a plaque reduction assay.
Detailed Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, HepG2) into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Drug Dilution: Prepare a series of two-fold or ten-fold dilutions of the test compound in a suitable cell culture medium.
-
Virus Preparation and Infection: Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 per well). Mix the diluted virus with each drug dilution and incubate for 1 hour at 37°C.
-
Infection of Cells: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and overlay the cells with a medium containing a gelling agent (e.g., 1% agarose or methylcellulose) to restrict virus spread. The overlay medium should also contain the corresponding drug concentrations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like 0.1% crystal violet. Plaques will appear as clear zones against a stained background of healthy cells. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control (no drug). Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination) using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for an MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.
Enzymatic Assay for Viral DNA Polymerase Inhibition
This assay directly measures the ability of the diphosphorylated ANP to inhibit the activity of the viral DNA polymerase.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and bovine serum albumin (BSA). Add a DNA template-primer (e.g., activated calf thymus DNA), a mixture of three unlabeled dNTPs, and one radiolabeled dNTP (e.g., [³H]dGTP).
-
Inhibitor Addition: Add varying concentrations of the ANP diphosphate to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the purified viral DNA polymerase. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and DNA Precipitation: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA). Precipitate the newly synthesized radiolabeled DNA.
-
Quantification: Collect the precipitated DNA on glass fiber filters, wash to remove unincorporated radiolabeled dNTPs, and measure the radioactivity using a scintillation counter.
-
Ki Determination: Determine the mode of inhibition and the inhibition constant (Ki) by performing kinetic studies with varying concentrations of the natural dNTP substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.
Cellular Uptake and Phosphorylation Assay
This assay quantifies the intracellular accumulation of the ANP and its conversion to the active diphosphate form.
Detailed Methodology:
-
Cell Culture and Treatment: Culture the target cells to a desired density and incubate them with a known concentration of radiolabeled ANP for various time points.
-
Cell Lysis and Extraction: At each time point, wash the cells with cold PBS to remove extracellular drug, and then lyse the cells using a suitable method (e.g., methanol (B129727) extraction).
-
Separation of Metabolites: Separate the parent drug and its phosphorylated metabolites (monophosphate and diphosphate) from the cell lysate using high-performance liquid chromatography (HPLC) with a strong anion exchange (SAX) column.
-
Quantification: Quantify the amount of each species by detecting the radioactivity in the HPLC fractions using a flow-through scintillation detector or by collecting fractions and counting them in a liquid scintillation counter.
-
Data Analysis: Determine the intracellular concentration of the parent drug and its phosphorylated metabolites over time to understand the kinetics of uptake and phosphorylation.
Conclusion
The discovery and development of acyclic nucleoside phosphonates represent a triumph of rational drug design and a testament to the power of collaborative research. Cidofovir, Adefovir, and Tenofovir have had a profound impact on the management of viral infections, offering life-saving treatments for patients with CMV, HBV, and HIV. The in-depth understanding of their mechanism of action and the robust experimental methodologies developed for their evaluation continue to guide the search for new and improved antiviral therapies. This technical guide provides a foundational resource for researchers and scientists dedicated to advancing the field of antiviral drug discovery.
References
- 1. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]
- 2. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective | eLife [elifesciences.org]
- 8. academic.oup.com [academic.oup.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Methodological & Application
quantification of tenofovir diphosphate in plasma using LC-MS/MS
An Application Note and Protocol for the Quantification of Tenofovir (B777) Diphosphate (B83284) in Plasma using LC-MS/MS
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV infection and chronic hepatitis B. Its active metabolite, tenofovir diphosphate (TFV-DP), acts as a competitive inhibitor of reverse transcriptase, leading to chain termination of viral DNA synthesis. The intracellular concentration of TFV-DP is a key determinant of the drug's efficacy. Therefore, a sensitive and robust analytical method for the quantification of TFV-DP in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of TFV-DP in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Metabolic Pathway of Tenofovir
Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability. Following administration, these prodrugs are metabolized to tenofovir, which is then phosphorylated intracellularly to its active form, tenofovir diphosphate.
Caption: Metabolic activation of tenofovir prodrugs to the active tenofovir diphosphate.
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of TFV-DP from human plasma.
Materials and Reagents
-
Tenofovir Diphosphate (TFV-DP) reference standard
-
[¹³C₅]-Tenofovir Diphosphate as internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Human plasma (K₂EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera X2)
-
Tandem Mass Spectrometer (e.g., Sciex 6500+)
Sample Preparation: Solid Phase Extraction (SPE)
The experimental workflow for sample preparation and analysis is depicted below.
Caption: Workflow for the quantification of TFV-DP in plasma by LC-MS/MS.
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold methanol containing the internal standard, [¹³C₅]-Tenofovir Diphosphate.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min (2% B), 1-5 min (2-98% B), 5-6 min (98% B), 6-6.1 min (98-2% B), 6.1-8 min (2% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | TFV-DP: 448.0 -> 159.0; [¹³C₅]-TFV-DP: 453.0 -> 159.0 |
| Ion Spray Voltage | -4500 V |
| Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the quantitative performance is provided below.
Calibration Curve and Linearity
| Analyte | Calibration Range (fmol/sample) | R² |
| TFV-DP | 10 - 5000 | > 0.995 |
Precision and Accuracy
| Quality Control Sample | Concentration (fmol/sample) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 10 | < 10 | 90 - 110 |
| Medium QC | 500 | < 10 | < 10 | 90 - 110 |
| High QC | 4000 | < 10 | < 10 | 90 - 110 |
Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| TFV-DP | > 85 | < 15 |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of tenofovir diphosphate in human plasma. The described protocol, employing solid-phase extraction for sample cleanup, provides excellent recovery and minimal matrix effects. The method demonstrates high sensitivity with a lower limit of quantification of 10 fmol/sample and exhibits excellent linearity, precision, and accuracy over a wide dynamic range. This validated method is suitable for use in clinical research and therapeutic drug monitoring of tenofovir.
Application Note: A Robust HPLC-MS/MS Method for the Quantification of Intracellular Tenofovir Diphosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir (B777) is a cornerstone nucleotide reverse transcriptase inhibitor used in the treatment and prevention of HIV and treatment of hepatitis B virus.[1][2] Administered as prodrugs like tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it undergoes intracellular phosphorylation to its pharmacologically active moiety, tenofovir diphosphate (B83284) (TFV-DP).[3][4][5] TFV-DP competitively inhibits viral reverse transcriptase, leading to DNA chain termination and prevention of viral replication.[1][3] The long intracellular half-life of TFV-DP, especially in red blood cells (approximately 17 days), makes it an excellent biomarker for monitoring cumulative drug exposure and adherence to therapy.[3][6] Accurate quantification of intracellular TFV-DP is therefore critical for pharmacokinetic studies, adherence monitoring, and evaluating the efficacy of pre-exposure prophylaxis (PrEP).[3]
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification due to its high sensitivity and specificity.[3] This document provides a detailed protocol for the analysis of TFV-DP in peripheral blood mononuclear cells (PBMCs), a common matrix for these studies.
Overall Analytical Workflow
The quantification of intracellular TFV-DP is a multi-step process that requires careful sample handling and preparation to ensure accurate results. The general workflow involves isolating the target cells, lysing them to release intracellular components, extracting and purifying the analyte of interest, followed by sensitive detection and quantification using LC-MS/MS.
Overall workflow for TFV-DP measurement by LC-MS/MS.
Part 1: Experimental Protocols
Materials and Reagents
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (70%, ice-cold)
-
Internal Standard (IS), e.g., ¹³C₅-TFV-DP[7]
-
Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) cartridges[3]
-
LC-MS/MS grade solvents (acetonitrile, water, methanol)
-
Ammonium acetate (B1210297) or other mobile phase modifiers
Protocol for PBMC Isolation and Cell Lysis
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[8]
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over the Ficoll-Paque medium.
-
Centrifuge at 400 x g for 30 minutes with the centrifuge brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat (mononuclear cell layer).[3]
-
Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes for each wash.
-
-
Cell Counting: Resuspend the final cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter. This is crucial for normalizing the final TFV-DP concentration.[3]
-
Cell Lysis:
-
Centrifuge the counted cells to pellet them and discard the supernatant.
-
Add a defined volume of ice-cold 70% methanol containing the internal standard to the cell pellet (e.g., for a final cell density of 2x10⁶ cells/mL).[8]
-
Vortex vigorously and incubate on ice for at least 30 minutes to ensure complete cell lysis.[3]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant, which contains the intracellular TFV-DP, to a new tube for the extraction step.
-
Protocol for Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step to remove matrix components that can interfere with the LC-MS/MS analysis and to concentrate the highly polar TFV-DP. Weak anion exchange cartridges are commonly used for this purpose.[3]
Solid-Phase Extraction (SPE) Protocol Steps.
-
Condition & Equilibrate: Condition and equilibrate the weak anion exchange SPE cartridge according to the manufacturer's protocol. This typically involves washing with methanol followed by water or an equilibration buffer.
-
Load Sample: Load the supernatant from the cell lysis step onto the conditioned cartridge.[3]
-
Wash: Wash the cartridge with a weak solvent to remove non-polar and weakly retained interferences while ensuring TFV-DP remains bound to the sorbent.[3]
-
Elute: Elute the TFV-DP from the cartridge using an appropriate elution solvent (e.g., a higher ionic strength buffer or a solvent with a different pH).[3]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried residue in a small, known volume of the initial HPLC mobile phase for injection onto the LC-MS/MS system.[3]
Part 2: Data Presentation and Method Parameters
HPLC and Mass Spectrometry Conditions
The separation of the highly polar TFV-DP requires specific chromatographic techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair chromatography on a C18 column are common approaches.[3][4][9] Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[3]
| Parameter | Typical Setting |
| HPLC System | Standard HPLC or UHPLC system |
| Column | HILIC, Anion Exchange, or Amino column (e.g., Luna NH2, 150 x 0.3 mm, 3.0 µm)[3][4][10][11] |
| Mobile Phase A | Aqueous buffer (e.g., Ammonium acetate or 0.025% ammonia (B1221849) in water)[3][10] |
| Mobile Phase B | Acetonitrile[3][10] |
| Flow Rate | 0.3 - 0.5 mL/min[3] |
| Gradient | Gradient elution, starting with a high percentage of organic phase (e.g., Acetonitrile)[3][10] |
| Injection Volume | 2 - 10 µL[10] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[6] |
| Ionization Mode | Electrospray Ionization (ESI), typically negative or positive mode[3][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transition (TFV-DP) | Example (Positive): m/z 448.0 → 350.0[3][11]. Example (Negative, doubly charged): m/z 222.5 → 366/348[6] |
| MRM Transition (IS) | e.g., ¹³C₅-TFV-DP (Positive): m/z 452.9 → 354.9[11]. e.g., ¹³C-TFV-DP (Negative): m/z 225 → 371/353[6] |
Method Performance Characteristics
A robust method should be validated according to established guidelines. The following table summarizes typical performance data from validated assays.
| Validation Parameter | Typical Performance |
| Linearity Range | 50 - 10,000 fmol/sample[12], or 0.35 - 10.91 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.99[8][12] |
| Lower Limit of Quantification (LLOQ) | 10 fmol per million cells[12], or 2.5 ng/mL for tenofovir in DBS[13] |
| Accuracy (% Bias) | Inter-assay bias within ±3.0%[7]; 91.6% - 109.2%[14] |
| Precision (% CV or % RSD) | Inter-assay CV ≤ 9.8%[7]; 2.5% - 14.1%[14] |
| Extraction Recovery (Tenofovir) | Can range from ~46% to over 84%, depending on the method and matrix[15][16] |
Conclusion
This application note provides a detailed framework for the development and implementation of a robust LC-MS/MS method for quantifying intracellular tenofovir diphosphate. The protocol emphasizes proper sample preparation, including PBMC isolation and solid-phase extraction, which are critical for achieving accurate and reproducible results. The provided chromatographic and mass spectrometric conditions serve as a strong starting point for method optimization. By following these protocols and validating the method's performance, researchers can reliably measure TFV-DP concentrations, providing valuable insights into drug adherence, pharmacokinetics, and clinical efficacy.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Tenofovir Diphosphate in Dried Blood Spots: A Detailed Protocol for Researchers
Application Note
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the quantitative analysis of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, in dried blood spots (DBS). This method is crucial for monitoring adherence to tenofovir-based pre-exposure prophylaxis (PrEP) and antiretroviral therapy (ART). The protocol details sample preparation, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF) are widely used prodrugs of tenofovir. Upon administration, they are metabolized intracellularly to the active diphosphate form, tenofovir diphosphate (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination and prevention of viral replication.[2] Measuring the long-acting intracellular TFV-DP in red blood cells collected as DBS provides a reliable measure of cumulative drug exposure and, consequently, patient adherence to treatment regimens.[3] DBS sampling offers significant advantages, including minimally invasive collection, ease of storage, and simplified logistics, making it particularly suitable for resource-limited settings.
This application note outlines a validated indirect LC-MS/MS method for the quantification of TFV-DP in DBS. The indirect method involves the enzymatic dephosphorylation of TFV-DP back to tenofovir for subsequent analysis.
Metabolic Pathway of Tenofovir
Tenofovir prodrugs, such as TDF or TAF, are absorbed and converted to tenofovir. Inside the cell, tenofovir is phosphorylated first to tenofovir monophosphate (TFV-MP) and then to the active tenofovir diphosphate (TFV-DP) by cellular kinases.[2]
Caption: Metabolic activation of tenofovir prodrugs to tenofovir diphosphate.
Quantitative Assay Performance
The following tables summarize the validation parameters for the LC-MS/MS assay for TFV-DP quantification in DBS. Data is compiled from multiple validated methods.[4][5][6][7]
Table 1: Assay Calibration and Limits
| Parameter | Value | Unit |
| Linear Range | 50 - 6400 | fmol/punch |
| Lower Limit of Quantification (LLOQ) | 50 | fmol/punch |
| Upper Limit of Quantification (ULOQ) | 6400 | fmol/punch |
Table 2: Assay Precision and Accuracy
| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% bias) |
| Low QC | ≤ 15 | ≤ 15 | ± 15 |
| Medium QC | ≤ 15 | ≤ 15 | ± 15 |
| High QC | ≤ 15 | ≤ 15 | ± 15 |
Experimental Protocol
This protocol describes the indirect measurement of TFV-DP in a 3 mm DBS punch.
Materials and Reagents:
-
Whatman 903 Protein Saver cards
-
3 mm hole puncher
-
Microcentrifuge tubes (1.5 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Internal Standard (IS): Deuterated TFV-DP (TFV-DP-d4)
-
Extraction Solution: 70% Methanol in water
-
Solid-Phase Extraction (SPE) cartridges
-
Alkaline Phosphatase
-
Mobile Phase for LC-MS/MS
-
LC-MS/MS system (e.g., AB Sciex QTRAP 5500)
Experimental Workflow Diagram
Caption: Workflow for the measurement of TFV-DP in DBS.
Step-by-Step Procedure:
-
DBS Card Preparation:
-
Sample Extraction:
-
Using a clean 3 mm hole puncher, punch a disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Add the extraction solution (e.g., 70% methanol in water) containing the deuterated internal standard (TFV-DP-d4) to the microcentrifuge tube.[8]
-
Vortex the tube thoroughly to ensure complete lysis of the red blood cells and extraction of the analyte.
-
Centrifuge the sample to pellet any solid debris.
-
-
Solid-Phase Extraction (SPE) and Dephosphorylation:
-
Transfer the supernatant to an appropriate SPE cartridge to separate TFV-DP from other blood components.
-
Wash the SPE cartridge to remove impurities.
-
Elute the TFV-DP from the cartridge.
-
Add alkaline phosphatase to the eluate to enzymatically convert TFV-DP to tenofovir.[5] Incubate as required by the enzyme manufacturer's instructions.
-
-
Second Solid-Phase Extraction and Sample Preparation for LC-MS/MS:
-
Perform a second SPE step to purify the resulting tenofovir.[5]
-
Elute the tenofovir from the cartridge.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte using a suitable analytical column (e.g., an anion exchange column).[8]
-
Detect and quantify tenofovir and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The protonated precursor to product ion transitions for tenofovir and its deuterated internal standard are monitored.[8]
-
Calculate the concentration of TFV-DP in the original DBS sample based on the ratio of the analyte to the internal standard and the calibration curve.
-
Conclusion
The described protocol provides a robust and reliable method for the quantification of tenofovir diphosphate in dried blood spots. This assay is a valuable tool for clinical and research settings to monitor adherence to tenofovir-based therapies, which is critical for treatment efficacy and prevention of drug resistance. The use of DBS simplifies sample management and makes this type of monitoring more accessible in diverse settings.
References
- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 7. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Tenofovir Diphosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of intracellular tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir. Accurate quantification of intracellular TFV-DP is crucial for pharmacokinetic studies, monitoring patient adherence to therapy, and evaluating the efficacy of pre-exposure prophylaxis (PrEP).[1]
The primary methods for sample preparation involve the isolation of peripheral blood mononuclear cells (PBMCs) or the use of dried blood spots (DBS), followed by extraction techniques such as protein precipitation or solid-phase extraction (SPE).[1][2][3] The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1]
Metabolic Activation of Tenofovir
Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF). These prodrugs undergo intracellular phosphorylation to form the active TFV-DP.[1][4] This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase.[1] The long intracellular half-life of TFV-DP, particularly in red blood cells (approximately 17 days), makes it a valuable biomarker for assessing cumulative drug exposure.[1][5][6]
Experimental Protocols
Herein are detailed protocols for the isolation of PBMCs and the subsequent extraction of TFV-DP for analysis.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Centrifuge with a swinging-bucket rotor
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a conical tube.
-
Carefully layer the diluted blood over Ficoll-Paque in a separate conical tube, minimizing the mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[7]
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the mononuclear cell layer (buffy coat) and transfer it to a new conical tube.
-
Wash the collected cells by adding 10 mL of sterile PBS and centrifuging at 300 x g for 10 minutes. Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the final PBMC pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.[7]
Protocol 2: TFV-DP Extraction from PBMCs using Protein Precipitation
This protocol details the extraction of TFV-DP from isolated PBMCs by precipitating proteins.
Materials:
-
Isolated PBMC pellet
-
Ice-cold 70% methanol (B129727)/30% water solution[2][7]
-
Internal standard (e.g., ¹³C₅-TFV-DP)
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Centrifuge the counted PBMCs and discard the supernatant.
-
Resuspend the cell pellet in a known volume of ice-cold 70% methanol containing the internal standard to achieve a final cell density of approximately 2 x 10⁶ cells/mL.[1][2]
-
Vortex the mixture vigorously to ensure complete cell lysis.[7]
-
Incubate the mixture on ice for 30 minutes.[1]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[7]
-
Carefully transfer the supernatant containing the intracellular extract to a new tube for LC-MS/MS analysis.
Protocol 3: TFV-DP Extraction from Dried Blood Spots (DBS) using Solid-Phase Extraction (SPE)
This protocol outlines the extraction of TFV-DP from DBS, a less invasive sample collection method.
Materials:
-
Dried blood spots on collection cards
-
Harris Micro-punch (3mm)
-
70:30 methanol:water solution[3]
-
Weak anion exchange (WAX) SPE cartridges
-
Internal standard solution
-
Elution solvent
-
Nitrogen evaporator
-
LC-MS/MS mobile phase
Procedure:
-
Punch a 3mm disc from the center of the dried blood spot.[3]
-
Place the punch into a microcentrifuge tube.
-
Add 25 µL of 50% methanol and 400 µL of the internal standard solution.[8]
-
Vortex and sonicate for 10-15 minutes to extract TFV-DP from the paper.[1]
-
Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.[1]
-
Load the supernatant from the extraction onto the conditioned SPE cartridge.[1]
-
Wash the cartridge to remove interfering substances.[1]
-
Elute the TFV-DP using an appropriate elution solvent.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried extract in the LC-MS/MS mobile phase for analysis.[1]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of intracellular TFV-DP.
| Parameter | Protein Precipitation (PBMCs) | Solid-Phase Extraction (DBS) |
| Linearity Range | 0.35 - 10.91 ng/mL[2] | 0.05 - 12.5 ng/punch[8] |
| Precision (%RSD) | 6.3 - 11%[2] | ≤11.6% (intra- and inter-extraction)[3] |
| Accuracy | 97.5 - 100.8%[2] | Data not explicitly stated in this format |
| Lower Limit of Quantification (LLOQ) | < 20% signal to noise > 5%[2] | Not explicitly stated |
| Recovery | Data not explicitly stated | Not explicitly stated for TFV-DP |
| Matrix Effect | Within acceptable criteria[2] | No significant matrix effects observed[9] |
Note: Direct comparison of recovery and LLOQ between the two methods is challenging due to variations in reporting across different studies.
LC-MS/MS Analysis
Following sample preparation, the extracted TFV-DP is quantified using LC-MS/MS.
Typical LC-MS/MS Conditions:
-
Chromatographic Separation: Reversed-phase chromatography is commonly used. For example, an Atlantis Premier BEH C18 AX Column (50 mm × 2.1 mm i.d.; particle size 1.7 μm) with gradient elution.[8]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate.[1]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is generally employed.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1]
Data Analysis: The concentration of TFV-DP is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.[1]
Conclusion
The choice of sample preparation technique for intracellular TFV-DP analysis depends on the specific research question, available resources, and the nature of the biological samples. While protein precipitation is a simpler and faster method, solid-phase extraction often provides a cleaner extract, which can be beneficial for minimizing matrix effects in LC-MS/MS analysis.[10] Both PBMC isolation and DBS collection are viable methods for obtaining samples for intracellular drug monitoring, with DBS offering a less invasive and more convenient option for large-scale studies.[3] The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of antiretroviral drug development and monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Application Note: High-Throughput Analysis of Polar Metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of small, polar endogenous metabolites presents a significant challenge in metabolomics and drug development due to their poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a robust and reliable alternative, offering superior retention, separation, and enhanced sensitivity for a wide range of polar compounds when coupled with mass spectrometry (MS).[1][2][3][4] This document provides detailed protocols for sample preparation, HILIC-MS method development, and data analysis for the comprehensive profiling of polar metabolites—including amino acids, organic acids, nucleotides, and sugars—from biological matrices.
Introduction to HILIC for Polar Metabolite Separation
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system.[5] A significant portion of the metabolome, particularly intermediates in central carbon metabolism, consists of highly polar molecules.[3] Conventional RPLC methods struggle to retain these compounds, often resulting in their elution in the void volume, poor peak shape, and insufficient separation from the solvent front.[3]
HILIC overcomes these limitations by using a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2][3] A water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained through a combination of partitioning between this layer and the mobile phase, along with contributions from hydrogen bonding and electrostatic interactions.[1][3][6] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[6]
Key Advantages of HILIC for Polar Metabolomics:
-
Enhanced Retention: Provides excellent retention for a broad range of polar and hydrophilic compounds that are poorly retained in RPLC.[2]
-
Improved MS Sensitivity: The high organic content of the mobile phase promotes efficient solvent desolvation and analyte ionization in the MS source, leading to significant gains in sensitivity.[2][3]
-
Orthogonal Selectivity: Offers a different separation mechanism compared to RPLC, making it a complementary technique for comprehensive metabolome coverage.[2][3]
-
No Ion-Pairing Reagents: Achieves retention of polar and ionic analytes without the need for ion-pairing reagents, which can cause ion suppression and contaminate the LC-MS system.[6][7]
Experimental Workflow Overview
The successful analysis of polar metabolites using HILIC-MS involves several critical steps, from initial sample preparation to final data processing. The overall workflow is designed to ensure reproducibility and high-quality data generation for both targeted and untargeted metabolomics studies.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. agilent.com [agilent.com]
- 5. HILIC-MS/MS Multi-targeted Method for Metabolomics Applications | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Application of Triethylamine in Mobile Phase for Reverse-Phase HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In reverse-phase high-performance liquid chromatography (RP-HPLC), the analysis of basic compounds presents a significant challenge due to their tendency to interact with residual silanol (B1196071) groups on the silica-based stationary phase. These interactions can lead to poor peak shapes, characterized by tailing, which adversely affects resolution, sensitivity, and the accuracy of quantification. Triethylamine (B128534) (TEA) is a widely used mobile phase additive that effectively mitigates these undesirable interactions. This document provides detailed application notes and protocols for the use of triethylamine in the mobile phase for the analysis of basic compounds by RP-HPLC.
The Role of Triethylamine in RP-HPLC
Triethylamine serves two primary functions as a mobile phase modifier in RP-HPLC:
-
Silanol Masking Agent: Residual silanol groups (Si-OH) on the surface of the silica (B1680970) packing material can become ionized (Si-O-) and interact with protonated basic analytes. This secondary ionic interaction leads to peak tailing.[1][2] Triethylamine, being a small basic amine, competes with the analyte for these active sites, effectively "masking" the silanols and minimizing the secondary interactions.[1][2] This results in improved peak symmetry and efficiency.
-
pH Modifier: Triethylamine is a base and can be used to adjust the pH of the mobile phase.[3] Maintaining an appropriate pH is crucial for controlling the ionization state of both the analyte and the stationary phase, which in turn influences retention and selectivity.
Data Presentation: The Impact of Triethylamine on Chromatographic Performance
The addition of triethylamine to the mobile phase can significantly improve the chromatography of basic compounds. The following table summarizes the typical effects of TEA on key chromatographic parameters.
| Chromatographic Parameter | Without Triethylamine | With Triethylamine (Typical Concentration: 0.1-1.0% v/v) |
| Peak Shape (Asymmetry/Tailing Factor) | Often > 1.5 (significant tailing) | Typically closer to 1.0 (symmetrical peak) |
| Retention Time (for basic analytes) | Can be variable and often longer due to secondary interactions | Generally shorter and more reproducible |
| Resolution | May be compromised due to peak tailing | Improved due to sharper, more symmetrical peaks |
| Column Efficiency (Plate Count) | Reduced | Increased |
Experimental Protocols
Protocol 1: General Screening Method for Basic Drug Compounds
This protocol describes a general method for evaluating the effect of triethylamine on the analysis of a basic drug substance.
1. Materials and Reagents:
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) or methanol
-
Triethylamine (HPLC grade, >99.5% purity)
-
Phosphoric acid or acetic acid for pH adjustment
-
Reference standard of the basic analyte
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Component):
-
To 900 mL of HPLC grade water, add 1.0 mL of triethylamine (for a 0.1% v/v concentration).
-
Adjust the pH to the desired value (e.g., 3.0 or 7.0) using phosphoric acid or acetic acid.
-
Bring the final volume to 1000 mL with HPLC grade water.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic Component):
-
HPLC grade acetonitrile or methanol.
-
3. Chromatographic Conditions:
-
Column: C18 or C8, 4.6 x 150 mm, 5 µm (a column without end-capping will demonstrate a more pronounced effect of TEA).
-
Mobile Phase: A suitable gradient or isocratic elution profile using Mobile Phase A and Mobile Phase B. A good starting point is a gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength for the analyte.
-
Injection Volume: 10 µL
4. Experimental Procedure:
-
Prepare a standard solution of the basic analyte in a suitable diluent (e.g., a mixture of water and organic solvent).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
First, perform an injection of the analyte using a mobile phase without triethylamine to establish a baseline chromatogram.
-
Then, switch to the mobile phase containing triethylamine and allow the column to equilibrate thoroughly.
-
Inject the same standard solution and record the chromatogram.
-
Compare the peak shape (asymmetry or tailing factor), retention time, and resolution between the two runs.
Protocol 2: Analysis of Tricyclic Antidepressants (e.g., Amitriptyline)
This protocol provides a specific method for the analysis of tricyclic antidepressants, a class of basic drugs known for exhibiting poor peak shape without mobile phase modifiers.
1. Materials and Reagents:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Triethylamine (HPLC grade, >99.5% purity)
-
Orthophosphoric acid (85%)
-
Amitriptyline (B1667244) hydrochloride reference standard
2. Mobile Phase Preparation:
-
Prepare the aqueous component by adding 5.0 mL of triethylamine to 900 mL of HPLC grade water (resulting in a 0.5% v/v concentration).[4]
-
Adjust the pH to 3.1 with orthophosphoric acid.[4]
-
Add HPLC grade water to a final volume of 1000 mL.
-
The final mobile phase is a mixture of this aqueous buffer and acetonitrile (e.g., 70:30 v/v).[4]
-
Filter and degas the mobile phase.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.5% Triethylamine buffer (pH 3.1) (30:70, v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 240 nm[4]
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Prepare a stock solution of amitriptyline hydrochloride in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the effect of triethylamine.
Caption: Mechanism of triethylamine as a silanol masking agent.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Tenofovir Diphosphate in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tenofovir (B777) diphosphate (B83284) (TFV-DP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with TFV-DP in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My TFV-DP concentration is decreasing in my aqueous stock solution. What is the likely cause?
A1: The decrease in TFV-DP concentration in aqueous solutions is most likely due to hydrolysis of the diphosphate bond. This is a chemical process that can be influenced by several factors, including pH, temperature, and the presence of metal ions. In biological samples, enzymatic degradation by phosphatases is also a primary cause.
Q2: What is the optimal pH for storing aqueous solutions of TFV-DP?
A2: While specific data for tenofovir diphosphate is limited, general knowledge of nucleotide stability suggests that a slightly alkaline pH is optimal for the stability of the pyrophosphate bond. For nucleotide triphosphates, a pH range of 8 to 10 has been shown to be advantageous for stability. For tenofovir, the parent compound, degradation is observed under both acidic and alkaline conditions, with greater stability at a neutral pH. Therefore, maintaining a pH between 7.0 and 8.0 is a recommended starting point for TFV-DP solutions.
Q3: How does temperature affect the stability of TFV-DP in aqueous solutions?
A3: As with most chemical reactions, the rate of TFV-DP hydrolysis increases with temperature. For short-term storage (hours to a few days), it is advisable to keep solutions on ice (0-4°C). For long-term storage, freezing at -20°C or -80°C is recommended.[1][2] Studies on TFV-DP in dried blood spots show significant degradation at room temperature within weeks, while it remains stable for months at -20°C and -80°C.[2]
Q4: Can I do anything to actively stabilize my TFV-DP solutions?
A4: Yes, there are several strategies to improve stability:
-
pH Control: Maintain the pH of your solution in the neutral to slightly alkaline range (pH 7.0-8.0) using a suitable buffer system (e.g., Tris-HCl).
-
Add Divalent Cations: Divalent cations, particularly magnesium (Mg²⁺), can stabilize the diphosphate group by coordinating with the negatively charged oxygen atoms. The addition of a low millimolar concentration of MgCl₂ may enhance stability.
-
Use Phosphatase Inhibitors: If your solution contains any biological material (e.g., cell lysates, tissue homogenates), the presence of phosphatases will rapidly degrade TFV-DP. Adding a commercially available phosphatase inhibitor cocktail is essential in these situations.
-
Aprotic Solvents: For long-term storage of the solid compound, ensure it is protected from moisture. For preparing stock solutions, consider using a solvent mixture with a lower water activity, such as 70:30 methanol/water, which has been used for extracting TFV-DP from dried blood spots.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of TFV-DP in a solution prepared from a solid standard. | Hydrolysis due to suboptimal pH. | 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a range of 7.0-8.0 using a non-interfering buffer (e.g., Tris-HCl). 3. Prepare fresh solutions in a buffered solvent. |
| Elevated storage temperature. | 1. Always store aqueous solutions of TFV-DP on ice during experiments. 2. For storage longer than a few hours, aliquot and freeze at -20°C or -80°C. | |
| Inconsistent TFV-DP concentrations between replicates. | Variable degradation during sample processing. | 1. Ensure all samples are processed under identical conditions (time, temperature, pH). 2. Work quickly and keep samples on ice as much as possible. |
| Complete or near-complete loss of TFV-DP in samples from biological matrices (e.g., cell lysates). | Enzymatic degradation by phosphatases. | 1. Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before use. 2. Ensure the concentration of the inhibitor cocktail is appropriate for your sample type. |
| Low recovery of TFV-DP during solid-phase extraction (SPE). | Inappropriate SPE cartridge or protocol. | 1. For the highly polar TFV-DP, a weak anion exchange SPE cartridge is often used. 2. Optimize the loading, washing, and elution conditions for your specific SPE cartridge. |
Quantitative Data Summary
The following tables summarize available data on the stability of tenofovir (TFV), the parent compound of TFV-DP, which can provide insights into the stability of the core molecule.
Table 1: Degradation Kinetics of Tenofovir (TFV) in Aqueous Solutions [3][4]
| Condition | Rate Constant (k') (h⁻¹) | Half-life (t₅₀) (h) | Shelf-life (t₉₀) (h) |
| Acidic (0.1 M HCl, reflux) | 2.73 x 10⁻² | 25.34 | 3.84 |
| Alkaline (0.1 M NaOH, reflux) | 0.18 x 10⁻² | 384.49 | 58.26 |
Note: These values are for tenofovir, not tenofovir diphosphate. The diphosphate moiety is expected to be more labile, especially at acidic pH.
Table 2: Stability of Tenofovir Diphosphate (TFV-DP) in Dried Blood Spots (DBS) [2]
| Storage Temperature | Duration | Stability |
| Room Temperature | > 2 weeks | Significant degradation |
| 4°C | Several months | Comparable to -80°C |
| -20°C | Up to 18 months | Stable |
| -80°C | Up to 18 months | Stable |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of an Aqueous TFV-DP Standard Solution
-
Materials:
-
Tenofovir diphosphate (solid)
-
Nuclease-free water
-
1 M Tris-HCl buffer, pH 7.5
-
1 M MgCl₂ solution
-
-
Procedure:
-
Allow the solid TFV-DP to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of TFV-DP in a microcentrifuge tube.
-
Reconstitute the solid in nuclease-free water to a high concentration stock (e.g., 10 mM).
-
To a final working solution, add Tris-HCl buffer to a final concentration of 50 mM and MgCl₂ to a final concentration of 5 mM.
-
Vortex briefly to mix.
-
Keep the solution on ice during use.
-
For storage up to 24 hours, store at 4°C. For longer storage, aliquot and freeze at -80°C.
-
Protocol 2: Extraction of TFV-DP from Cell Lysates with Stabilization
-
Materials:
-
Cell pellet
-
Lysis buffer (e.g., 70:30 methanol:water)[1]
-
Phosphatase inhibitor cocktail
-
-
Procedure:
-
Prepare the lysis buffer. Immediately before use, add the phosphatase inhibitor cocktail according to the manufacturer's instructions.
-
Resuspend the cell pellet in the ice-cold lysis buffer containing the inhibitor cocktail.
-
Vortex vigorously for 1 minute to ensure complete lysis.
-
Incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the TFV-DP to a new pre-chilled tube.
-
Proceed immediately with analysis (e.g., by LC-MS/MS) or store at -80°C.
-
Visualizations
Caption: Proposed degradation pathway of tenofovir diphosphate in aqueous solutions.
Caption: Troubleshooting workflow for TFV-DP stability issues.
References
- 1. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]
Technical Support Center: Troubleshooting Peak Tailing of Basic Compounds in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing of basic compounds in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate poor method robustness.[1]
The extent of peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 suggests significant tailing, and values above 2.0 are often considered unacceptable for methods requiring high precision.[1]
Q2: What are the primary causes of peak tailing for basic compounds in reversed-phase HPLC?
A2: The most common cause of peak tailing for basic compounds is secondary interactions between the positively charged basic analytes and negatively charged, ionized silanol (B1196071) groups (Si-O⁻) on the surface of silica-based stationary phases.[2][3][4] These interactions provide an additional retention mechanism to the primary reversed-phase retention, leading to the delayed elution of a portion of the analyte molecules, which forms the "tail" of the peak.[5]
Other significant causes include:
-
Incorrect Mobile Phase pH: A mobile phase pH that is not low enough to suppress the ionization of surface silanol groups can lead to these secondary interactions.[3][6]
-
Low Buffer Concentration: Inadequate buffering can lead to localized pH shifts on the column, promoting silanol interactions.[3]
-
Column Issues: This includes column degradation, the use of older "Type A" silica (B1680970) with high metal content, or the formation of a void at the column inlet.[1][2][7][8]
-
Sample-Related Problems: Column overload due to a high concentration of the sample, or a mismatch between the sample solvent and the mobile phase can cause peak distortion.[1]
-
Instrumental Effects: Excessive extra-column volume (dead volume) from long tubing or poorly made connections can lead to band broadening and peak tailing.[1][6]
-
Metal Chelation: Some basic compounds can chelate with trace metal ions present in the silica matrix of the stationary phase, causing tailing.[2][3]
Q3: How does mobile phase pH affect the peak shape of basic compounds?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds. At a low pH (typically below 3), the acidic silanol groups on the silica surface are protonated (Si-OH) and therefore neutral.[3][7][9] This minimizes the undesirable ionic interactions with protonated basic analytes, resulting in more symmetrical peaks.[3][4] As the pH increases (above ~pH 4-5), the silanol groups become deprotonated and negatively charged (Si-O⁻), which strongly attract the positively charged basic compounds, leading to significant peak tailing.[9]
Q4: What is an "end-capped" column, and can it help reduce peak tailing?
A4: An end-capped column is a type of reversed-phase column where the stationary phase has undergone a secondary chemical treatment to block most of the residual silanol groups that remain after the primary bonding of the C18 or C8 chains.[4][8] This process converts the polar silanol groups into less polar functional groups.[4] By reducing the number of available silanol groups, end-capping significantly minimizes the secondary interactions that cause peak tailing for basic compounds, leading to improved peak symmetry.[6][8] Modern, high-purity "Type B" silica columns with advanced end-capping are recommended for analyzing basic compounds.[2][3]
Q5: Can I eliminate peak tailing by simply increasing the buffer concentration?
A5: Increasing the buffer concentration of the mobile phase can be an effective strategy to reduce peak tailing.[3][8] A higher buffer concentration (e.g., >20 mM) can help to maintain a consistent pH across the column and can also mask the residual silanol groups, thereby reducing their interaction with basic analytes.[3][10][11] For example, increasing a phosphate (B84403) buffer from 10 mM to 25 mM at a neutral pH has been shown to reduce peak tailing.[10] However, for LC-MS applications, high buffer concentrations should be avoided as they can cause ion suppression.[10]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a logical workflow to identify and resolve the cause of peak tailing for basic compounds. It is recommended to only change one parameter at a time to effectively diagnose the problem.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Guide 2: Chemical Interactions Leading to Peak Tailing
Understanding the underlying chemical interactions is key to resolving peak tailing for basic compounds.
Interaction of a Basic Compound with a Silica Surface
Caption: Effect of pH on silanol-basic analyte interactions.
Data Summary
The following table summarizes key quantitative parameters for troubleshooting peak tailing.
| Parameter | Recommended Value/Action | Rationale |
| Peak Tailing Factor (Tf) | ≤ 1.2 | A value > 1.2 indicates significant peak tailing.[1] |
| Mobile Phase pH | < 3 for basic compounds | Suppresses ionization of silanol groups, minimizing secondary interactions.[2][3][9][10] |
| Buffer Concentration | > 20 mM | Helps maintain a stable pH and can mask residual silanol sites.[3][11] |
| Sacrificial Base (e.g., TEA) | ~0.05 M (or 5 mM) | The competing base preferentially interacts with silanol groups, reducing analyte interaction.[3][7] |
| Injection Volume | ≤ 5% of column volume | A general guideline to prevent peak distortion from column overload.[1] |
Key Experimental Protocols
Protocol 1: Measuring Extra-Column Volume
Excessive extra-column volume can be a source of peak tailing. This protocol allows for its measurement.
Objective: To determine the volume of the HPLC system from the injector to the detector, excluding the column.
Materials:
-
HPLC system
-
Zero-dead-volume union
-
Mobile phase
-
Strong solvent (e.g., 100% Acetonitrile) or a UV-active compound (e.g., 1% Acetone)
Procedure:
-
Remove the analytical column from the system.
-
Connect the tubing that was attached to the column inlet and outlet using a zero-dead-volume union.
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Inject a small volume (e.g., 10 µL) of a strong solvent or a UV-active marker.[3]
-
Record the chromatogram and determine the retention time (t₀) of the resulting peak or baseline disturbance. This is the extra-column hold-up time.
-
Calculate the extra-column volume (V_ec) using the following formula:
-
V_ec (mL) = t₀ (min) x Flow Rate (mL/min)
-
Interpretation: A high extra-column volume may contribute to peak broadening and tailing. To reduce it, use shorter and narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all fittings are properly connected.[1]
Protocol 2: Column Flushing and Regeneration
If a column is suspected to be contaminated, a flushing procedure can help restore performance.
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Materials:
-
HPLC system
-
A series of solvents of increasing strength (e.g., Water, Isopropanol, Acetonitrile, Methanol, Dichloromethane, Hexane)
Procedure:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with a series of solvents, starting with a solvent that is miscible with your mobile phase. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer salts
-
100% Water
-
Isopropanol
-
Dichloromethane (if compatible with your system)
-
Hexane (if compatible with your system)
-
-
Reverse the solvent sequence to return to your starting mobile phase conditions.
-
Flush with at least 10-20 column volumes of each solvent.
-
After regeneration, reconnect the column in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.
Note: Always consult the column manufacturer's guidelines for recommended flushing procedures and solvent compatibility.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. agilent.com [agilent.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Mass Spectrometry for Tenofovir Diphosphate (TFV-DP) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the accurate detection and quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the detection of TFV-DP by LC-MS/MS?
The main challenges in TFV-DP analysis stem from its high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns, and its susceptibility to enzymatic degradation.[1][2] Additionally, biological matrices can introduce significant ion suppression or enhancement, affecting assay sensitivity and accuracy.[2][3]
Q2: Which ionization mode is most suitable for TFV-DP detection?
Negative ion mode electrospray ionization (ESI) is typically preferred for the analysis of phosphorylated compounds like TFV-DP. However, some methods have successfully utilized positive ion mode.[4] The choice of polarity should be empirically determined to achieve the best sensitivity and specificity for your instrument and method.
Q3: What type of internal standard should be used for TFV-DP quantification?
A stable isotope-labeled internal standard, such as ¹³C-TFV-DP or deuterated TFV-DP, is highly recommended.[1][4][5] These internal standards closely mimic the chromatographic behavior and ionization efficiency of the analyte, correcting for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of quantification.[6]
Q4: How can I improve the retention of the highly polar TFV-DP on my LC column?
Due to its high polarity, TFV-DP shows poor retention on conventional C18 columns.[1] To overcome this, consider the following approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC, using an amino or amide stationary phase, is a well-established technique for retaining and separating highly polar compounds like TFV-DP.[7][8][9][10]
-
Anion Exchange Chromatography: This technique can significantly improve the retention and separation of tenofovir and its phosphorylated metabolites.[1][2]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns offer a different retention mechanism that can be effective for polar analytes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload. | - Adjust the mobile phase pH. The addition of a small amount of an acidic modifier like formic acid (typically 0.1%) can improve peak shape in positive ion mode.[2] - For HILIC, ensure proper salt concentration in the mobile phase. - Consider a different column chemistry (e.g., polar-embedded or end-capped). - Reduce the injection volume or sample concentration. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ESI source parameters. - Ion suppression from matrix components. - Inefficient sample extraction and cleanup. - Incorrect MRM transitions. | - Optimize ESI parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature.[11][12] - Improve sample cleanup by using solid-phase extraction (SPE) instead of simple protein precipitation to reduce matrix effects.[2] - Ensure you are using the most abundant and specific MRM transitions for TFV-DP.[1][4] |
| High Background Noise | - Contamination from solvents, tubing, or sample matrix. - Inadequate sample cleanup. | - Use high-purity LC-MS grade solvents and reagents. - Implement a robust sample preparation method like SPE to remove interfering substances.[2] - Flush the LC system and mass spectrometer thoroughly. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Column degradation. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase conditions before each injection.[13] - Check for leaks in the LC system and ensure the pumps are functioning correctly. - Replace the column if it has exceeded its recommended lifetime or shows signs of performance deterioration. |
| Analyte Degradation | - Enzymatic activity in the biological matrix. | - For plasma samples, immediately acidify with formic acid upon collection to minimize the hydrolysis of prodrugs to tenofovir.[14] - Keep samples on ice during processing and store them at -80°C for long-term stability.[15] |
Quantitative Data Summary
Table 1: Reported MRM Transitions for TFV-DP and its Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference(s) |
| TFV-DP | 222.5 (doubly charged) | 366, 348 | Negative | [4] |
| ¹³C-TFV-DP (IS) | 225 (doubly charged) | 371, 353 | Negative | [4] |
| TFV-DP | 448.0 (protonated) | 350.0 | Positive | [1] |
| Deuterated TFV-DP (IS) | 452.9 (protonated) | 354.9 | Positive | [1] |
Table 2: Example LC-MS/MS Parameters for TFV-DP Analysis
| Parameter | Method 1 (HILIC) | Method 2 (Direct Injection) |
| LC Column | Luna NH2, 150 x 0.3 mm, 3.0 µm | - |
| Mobile Phase A | Water with 0.025% ammonia | - |
| Mobile Phase B | Acetonitrile | - |
| Flow Rate | 10 µL/min | - |
| Injection Volume | 2 µL | 10 µL |
| Ionization Mode | Not Specified | Negative nESI |
| Mass Spectrometer | Not Specified | TSQ Quantum Access Max |
| LLOQ | 0.5 ng/mL (in blood) | 171 fmol/punch |
| Reference(s) | [7][8] | [4] |
Experimental Protocols
Protocol 1: Extraction of TFV-DP from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general procedure for the extraction of intracellular TFV-DP from PBMCs for LC-MS/MS analysis.
-
PBMC Isolation: Isolate PBMCs from whole blood collected in EDTA or heparin tubes using density gradient centrifugation (e.g., with Ficoll-Paque).[16]
-
Cell Counting: Perform a cell count to determine the cell number and viability.[16]
-
Cell Lysis:
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[16]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted TFV-DP to a new tube for analysis or further cleanup by solid-phase extraction.
Protocol 2: Extraction of TFV-DP from Dried Blood Spots (DBS)
This protocol describes a common method for extracting TFV-DP from DBS samples.
-
Punching: Punch a 3-mm disc from the center of the dried blood spot.[4][17]
-
Extraction:
-
Place the 3-mm punch into a microcentrifuge tube.
-
Add 500 µL of 70:30 methanol/water extraction solvent containing the internal standard.[17]
-
-
Lysis and Extraction: Sonicate the tube for 10 minutes to facilitate cell lysis and extraction of the analyte.[17]
-
Centrifugation: Centrifuge the tube to pellet the paper disc and any precipitated material.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for TFV-DP quantification.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Tenofovir, Emtricitabine, and Tenofovir Diphosphate in Dried Blood Spots for Determining Recent and Cumulative Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
tenofovir diphosphate degradation kinetics under acidic and alkaline conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of tenofovir (B777) and its derivatives under acidic and alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of tenofovir under acidic and alkaline conditions?
Tenofovir is susceptible to degradation under both strong acidic and alkaline hydrolytic conditions.[1][2] It follows a pseudo-first-order degradation kinetic model in these environments.[1][3] Notably, tenofovir is significantly more stable in alkaline conditions compared to acidic conditions.[1][3]
Q2: How does pH affect the degradation rate of tenofovir?
The rate of degradation is highly dependent on the pH of the solution. Forced degradation studies have shown that tenofovir degrades in the presence of 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline).[2] The hydrolysis of tenofovir disoproxil fumarate (B1241708) (TDF), a prodrug of tenofovir, is noted to occur preferentially at a neutral or alkaline pH, while the molecule is more stable at an acidic pH of 2 to 3.[4] For tenofovir alafenamide (TAF), another prodrug, a pH "stability window" between 4.8 and 5.8 has been identified where degradation is minimized.[5]
Q3: What are the expected degradation products of tenofovir?
Under hydrolytic stress, tenofovir has been reported to degrade into products with mass-to-charge ratios (m/z) of 289.2 and 170 amu. These have been proposed to be a 6-Hydroxy adenine (B156593) derivative of tenofovir and (2-hydroxypropan-2-yloxy) methylphosphonic acid, respectively.[1][3]
Q4: I am observing rapid degradation of my tenofovir sample. What are the potential causes and how can I troubleshoot this?
Rapid degradation can be due to several factors:
-
Inappropriate pH: Ensure your solution is buffered to the desired pH and that the buffer has sufficient capacity to maintain it. Tenofovir degrades much faster in strongly acidic conditions.[1][3]
-
High Temperature: Elevated temperatures can accelerate degradation. Ensure your experiments are conducted at a controlled and appropriate temperature.
-
Contaminants: The presence of certain metal ions or other reactive species can catalyze degradation. Use high-purity solvents and reagents.
-
Improper Storage: Samples should be stored under recommended conditions (e.g., protected from light, at the correct temperature) to prevent degradation before the experiment begins.
Q5: What analytical methods are recommended for studying tenofovir degradation kinetics?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying tenofovir and its degradation products.[2][4][6] A reversed-phase C18 column is often used as the stationary phase.[1][2] These methods allow for the separation and quantification of the parent drug and its degradants, which is essential for kinetic studies.
Quantitative Data Summary
The following tables summarize the degradation kinetics of tenofovir under acidic and alkaline conditions based on published data.
Table 1: Degradation Kinetic Parameters of Tenofovir
| Condition | Half-life (t½) (hours) | Shelf-life (t₉₀) (hours) | Time for 90% Degradation (hours) |
| Acidic (0.1 M HCl) | 25.34[1][3] | 3.84[1][3] | 84.22[1][3] |
| Alkaline (0.1 M NaOH) | 384.49[1][3] | 58.26[1][3] | 1277.75[1][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tenofovir under Acidic and Alkaline Conditions
This protocol outlines a typical procedure for conducting a forced degradation study.
1. Materials:
- Tenofovir powder
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- High-purity water
- Reflux apparatus
- HPLC or LC-MS system with a C18 column
2. Sample Preparation:
- Prepare a stock solution of tenofovir at a concentration of 1 mg/mL in high-purity water.[2]
3. Acidic Degradation:
- To a known volume of the tenofovir stock solution, add an equal volume of 0.1 M HCl.[2]
- Reflux the solution for a specified period (e.g., up to 5 days).[2]
- At predetermined time points, withdraw aliquots of the sample.
- Neutralize the aliquots with an appropriate amount of NaOH.
- Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
4. Alkaline Degradation:
- To a known volume of the tenofovir stock solution, add an equal volume of 0.1 M NaOH.[2]
- Reflux the solution for a specified period (e.g., up to 5 days).[2]
- At predetermined time points, withdraw aliquots of the sample.
- Neutralize the aliquots with an appropriate amount of HCl.
- Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
5. Analysis:
- Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining tenofovir and any degradation products.
- Plot the natural logarithm of the tenofovir concentration versus time to determine the pseudo-first-order degradation rate constant.
Visualizations
Caption: Experimental workflow for forced degradation studies of tenofovir.
Caption: Factors influencing tenofovir diphosphate degradation and analysis.
References
- 1. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-urocanic acid enhances tenofovir alafenamide stability for long-acting HIV applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Intracellular Nucleoside Phosphonates
Welcome to the technical support center for the quantification of intracellular nucleoside phosphonates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying intracellular nucleoside phosphonates?
The primary challenges stem from the physicochemical properties of nucleoside phosphonates and the complexity of the cellular environment. Key difficulties include:
-
Low Intracellular Concentrations: Nucleoside analogues and their phosphorylated metabolites often exist at very low concentrations within the cell, requiring highly sensitive analytical methods.[1]
-
High Polarity: The phosphate (B84403) and phosphonate (B1237965) groups render these molecules highly polar and negatively charged at physiological pH.[2][3] This makes them difficult to retain on conventional reversed-phase liquid chromatography columns.[2]
-
Complex Biological Matrix: Cell lysates are complex mixtures containing numerous endogenous molecules that can interfere with the analysis, potentially suppressing or enhancing the analyte signal.[1][2]
-
Sample Preparation: The extraction of these analytes from the cellular matrix is a critical step. Inefficient extraction can lead to significant loss of the target molecules and compromise recovery and sensitivity.[1]
-
Analyte Stability: Nucleoside triphosphates can be susceptible to enzymatic degradation by phosphatases and phosphodiesterases during sample preparation, leading to an overestimation of mono- and diphosphate (B83284) forms.[3][4]
Q2: Which analytical techniques are most suitable for quantifying intracellular nucleoside phosphonates?
Several techniques can be employed, with the choice depending on the required sensitivity, specificity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and robust method, offering high sensitivity, specificity, and the ability to quantify multiple analytes simultaneously.[1][2][5]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A more accessible and cost-effective technique, but it may lack the sensitivity required for very low concentration analytes.[1]
-
Capillary Electrophoresis (CE): Offers high resolution and requires very small sample volumes, making it a viable alternative to HPLC.[1][6]
-
Radioimmunoassay (RIA): A highly sensitive method, but it often lacks the ability to measure multiple analytes simultaneously due to potential cross-reactivity.[1][5]
-
Thin-Layer Chromatography (TLC): A simpler and faster method that can be used with radiolabeled samples, but it may have lower precision compared to other techniques.[7]
Q3: How do nucleoside phosphonates differ from nucleoside phosphates in terms of analysis?
Nucleoside phosphonates are analogues of nucleoside phosphates where a non-hydrolyzable phosphono-carbon (P-C) bond replaces the more labile phospho-oxygen (P-O) bond.[8] This structural difference has several implications for their analysis:
-
Increased Stability: The P-C bond makes nucleoside phosphonates resistant to enzymatic degradation by phosphatases, which simplifies sample handling and reduces the risk of analyte loss during extraction.[3]
-
Similar Physicochemical Properties: Despite the difference in the bond, nucleoside phosphonates share the high polarity and negative charge of nucleoside phosphates, presenting similar challenges for chromatographic separation.[3]
-
Unique Fragmentation Patterns: In mass spectrometry, the stable P-C bond will lead to different fragmentation patterns compared to their phosphate counterparts, which must be considered when developing MS/MS methods.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Analyte Signal | Inefficient cell lysis and analyte extraction. | Optimize the lysis procedure. A common method is using a cold 70:30 methanol (B129727):water solution. Ensure complete cell disruption. |
| Analyte degradation during sample preparation. | Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic activity. | |
| Poor retention on the chromatography column. | For reversed-phase LC, use ion-pairing reagents like triethylamine (B128534) (TEA) or 1,5-dimethylhexylamine (1,5-DMHA) to improve retention of polar analytes.[2][9] Alternatively, consider using hydrophilic interaction liquid chromatography (HILIC).[4] | |
| Ion suppression in the mass spectrometer. | Dilute the sample to reduce matrix effects.[2] Improve sample cleanup using solid-phase extraction (SPE) to remove interfering components.[1] Use a stable isotope-labeled internal standard to compensate for matrix effects.[10] | |
| Poor Peak Shape in Chromatography | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For ion-pair chromatography, adjust the concentration of the ion-pairing reagent and the pH to achieve better peak symmetry. |
| Column overload. | Inject a smaller sample volume or dilute the sample. | |
| High Background Noise | Contaminants from reagents or labware. | Use high-purity solvents and reagents (LC-MS grade). Ensure all tubes and vials are clean. |
| Incomplete removal of cellular debris. | Centrifuge the cell lysate at a high speed to pellet all debris before analysis.[6] Consider a protein precipitation step with an organic solvent like methanol or acetonitrile.[1] | |
| Inconsistent or Non-Reproducible Results | Variability in cell counting. | Use a reliable method for cell counting, such as a hemocytometer or an automated cell counter, to ensure consistent sample loading. |
| Inconsistent sample preparation. | Standardize all steps of the experimental protocol, including incubation times, temperatures, and reagent volumes. | |
| Instrument variability. | Perform regular calibration and maintenance of the analytical instrument. Use a quality control (QC) sample with a known concentration in each analytical run to monitor instrument performance. |
Experimental Protocols
General Workflow for Intracellular Nucleoside Phosphonate Quantification
This workflow provides a general overview of the steps involved in quantifying intracellular nucleoside phosphonates.
Detailed Sample Preparation Protocol using Methanol Precipitation
This protocol is a common method for extracting polar metabolites like nucleoside phosphonates from cultured cells.
-
Cell Seeding and Treatment: Seed cells in a culture plate at a desired density and allow them to adhere overnight. Treat the cells with the nucleoside analog of interest for the desired time period.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Add an appropriate volume of trypsin to detach the cells.
-
Neutralize the trypsin with culture medium and transfer the cell suspension to a conical tube.
-
-
Cell Counting: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in a known volume of PBS and count the cells using a hemocytometer or an automated cell counter. A typical cell count for analysis is 1-10 million cells per sample.
-
Cell Lysis and Protein Precipitation:
-
Centrifuge the counted cell suspension to pellet the cells.
-
Discard the supernatant and add 500 µL of ice-cold 70:30 methanol:water (v/v) to the cell pellet to lyse the cells and precipitate proteins.[10]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -80°C for at least 30 minutes to ensure complete protein precipitation.
-
-
Analyte Extraction:
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable volume of mobile phase or water for LC-MS/MS analysis.
-
Signaling Pathway
Intracellular Activation of Nucleoside Analogs
Nucleoside analogs are prodrugs that must be phosphorylated intracellularly to their active triphosphate forms to exert their therapeutic effect.[1] This process is typically mediated by host cell kinases.
Quantitative Data Summary
Table 1: Comparison of Lower Limits of Quantification (LLOQ) for Nucleoside Triphosphates using LC-MS/MS
| Analyte | LLOQ (nM) | Reference |
| ATP | 1 | [2] |
| CTP | 0.5 | [2] |
| GTP | 5 | [2] |
| UTP | 0.5 | [2] |
| dATP | 0.5 | [2] |
| dCTP | 0.5 | [2] |
| dGTP | 5 | [2] |
| dTTP | 0.5 | [2] |
| Various dNTPs/NTPs | 50 | [5] |
Table 2: Precision and Accuracy of a Validated LC-MS/MS Method
Data from a study quantifying intracellular nucleoside triphosphates.[5]
| Analyte Type | Concentration Range (nM) | Within-day CV (%) | Between-day CV (%) | Within-day Accuracy (%) |
| dNTPs | 50 (LLOQ) | 12.0 - 18.0 | 9.0 - 13.0 | 93.0 - 119.0 |
| 500 - 5,000 | 3.0 - 9.0 | 3.0 - 11.0 | 93.0 - 119.0 | |
| NTPs | 50 (LLOQ) | 8.0 - 15.0 | 9.0 - 13.0 | 93.0 - 119.0 |
| 500 - 5,000 | 2.0 - 6.0 | 3.0 - 6.0 | 93.0 - 119.0 |
References
- 1. omicsonline.org [omicsonline.org]
- 2. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 9. Simultaneous Quantification of Intracellular Natural and Antiretroviral Nucleosides and Nucleotides by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in the bioanalysis of tenofovir diphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of tenofovir (B777) diphosphate (B83284) (TFV-DP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of tenofovir diphosphate?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as tenofovir diphosphate, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, peripheral blood mononuclear cells (PBMCs)).[1] This is a significant issue in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.[1] Matrix effects can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[1] For a highly polar molecule like TFV-DP, these effects can result in an under- or overestimation of its true concentration, which can negatively impact pharmacokinetic and toxicokinetic assessments.[1][2]
Q2: What are the common sources of matrix effects in TFV-DP assays?
A2: The primary sources of matrix effects are endogenous compounds from the biological sample itself. These can include phospholipids, salts, and proteins that may co-elute with TFV-DP.[1] The electrospray ionization (ESI) process is particularly susceptible to these interferences. Co-eluting matrix components can compete with TFV-DP for ionization or interfere with the efficiency of droplet evaporation in the ion source.[1] Sample preparation methods, especially simpler ones like protein precipitation, can be associated with significant matrix effects for polar analytes like TFV-DP.[1]
Q3: How can I evaluate the presence and extent of matrix effects in my assay?
A3: The most widely used method is the post-extraction spike analysis. This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution (pure solvent). The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as TFV-DP-d6, is considered the gold standard for mitigating matrix effects.[1][2] A SIL-IS is chemically identical to the analyte and will co-elute with it, meaning it experiences the same degree of ion suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[1]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
| Potential Cause | Troubleshooting/Optimization Strategy |
| Co-elution of Phospholipids | Phospholipids are a common cause of ion suppression, and protein precipitation alone may not be sufficient to remove them.[1][2][3] Solution: Implement a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove these interfering components.[1] A pre-precipitation wash with a non-polar solvent like hexane (B92381) can also significantly reduce ion suppression by removing lipids.[2][4] |
| Early Eluting Matrix Components | Polar interferences often elute early in the chromatographic run. Solution: Utilize a divert valve to direct the early eluting flow from the mass spectrometer to waste, preventing contamination of the ion source.[1] |
| Sample Concentration | Injecting a sample that is too concentrated can saturate the ESI process.[1] Solution: Dilute the sample to reduce the concentration of matrix components relative to the analyte. However, be mindful that this may impact the limit of quantification.[1] |
| Chromatographic Separation | Inadequate separation of TFV-DP from matrix components. Solution: Optimize the chromatographic method. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) with an amino stationary phase, which is well-suited for highly polar analytes like TFV-DP.[2][4] Adjusting the mobile phase composition and gradient can also improve separation.[3] |
Issue 2: Low and Inconsistent Recovery of TFV-DP
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inefficient Cell Lysis (for intracellular analysis) | Incomplete lysis of PBMCs will result in poor extraction of intracellular TFV-DP. Solution: Ensure complete cell lysis by using an appropriate lysis buffer (e.g., 70% methanol) and allowing sufficient incubation time on ice.[5] |
| Co-precipitation with Proteins | TFV-DP may co-precipitate with proteins, especially at high organic solvent concentrations during protein precipitation.[2] Solution: Modify the protein precipitation procedure to a two-step process, maintaining a lower organic solvent to water phase ratio (e.g., 7:3 v/v).[2] |
| Incorrect SPE Protocol | The chosen SPE sorbent or protocol may not be optimal for TFV-DP. Solution: Re-evaluate the SPE protocol. A weak anion exchange sorbent is often suitable for the highly polar TFV-DP.[5] Methodically optimize each step: conditioning, loading, washing (using a weak solvent to remove interferences), and elution (using a solvent strong enough to recover TFV-DP).[1] |
| Sample pH Issues during SPE | The pH of the sample during the loading step can significantly impact the retention of TFV-DP on the sorbent.[1] Solution: Adjust the pH of the sample to ensure optimal binding of TFV-DP to the SPE sorbent. |
Data Summary
Table 1: Performance of a Validated Micro-LC-MS/MS Method for TFV and TFV-DP in Whole Blood
| Parameter | Tenofovir (TFV) | Tenofovir Diphosphate (TFV-DP) |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.5 ng/mL |
| Linearity (Correlation Coefficient) | > 0.995 | > 0.995 |
| Accuracy (% of Nominal) | 91.63–109.18% | 91.63–109.18% |
| Precision (% CV) | 2.48–14.08% | 2.48–14.08% |
| Data from a study describing a novel micro-LC-MS/MS method.[2] |
Table 2: Matrix Effects and Recovery in an LC-MS/MS Method for Multiple Antiretrovirals in Dried Blood Spots
| Analyte | Mean Matrix Effect (%) | Mean Relative Recovery (%) |
| Tenofovir (TFV) | 103.21 | 50.1 |
| Emtricitabine (FTC) | 97.44 | 56.0 |
| Elvitegravir (EVG) | 97.11 | 76.1 |
| Rilpivirine (B1684574) (RPV) | 99.62 | 74.8 |
| Data from a validated LC-MS/MS method for simultaneous determination in dried blood spots.[6] |
Experimental Protocols
Protocol 1: Sample Preparation of Whole Blood for TFV and TFV-DP Analysis
This protocol is based on a method designed to minimize matrix effects from lipids and proteins.[2]
-
Internal Standard Addition: To a 100 µL whole blood sample, add the internal standard solution (e.g., TFV-d6 and TFV-DP-d6).
-
Lipid Removal (Hexane Wash): Add 500 µL of hexane to the sample. Vortex vigorously and then centrifuge. Discard the upper organic (hexane) layer.
-
Protein Precipitation (Two-Step):
-
Add a volume of organic solvent (e.g., acetonitrile) to the remaining aqueous layer.
-
Follow with the addition of a specific volume of water to achieve a final organic solvent to water ratio of approximately 7:3 (v/v).
-
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Extraction of TFV-DP from PBMCs using SPE
This protocol outlines a general procedure for isolating TFV-DP from peripheral blood mononuclear cells.[5]
-
PBMC Isolation: Isolate PBMCs from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation.
-
Cell Counting: Resuspend the cell pellet in PBS and perform a cell count.
-
Cell Lysis and Extraction:
-
Centrifuge the counted cells and discard the supernatant.
-
Resuspend the cell pellet in a known volume of ice-cold 70% methanol (B129727) containing the internal standard.
-
Vortex vigorously and incubate on ice for at least 30 minutes to ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.
-
Loading: Load the cell lysate supernatant onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute TFV-DP using an appropriate elution solvent.
-
-
Analysis: The eluate is then typically evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for TFV-DP bioanalysis from whole blood.
Caption: Troubleshooting logic for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for Tenofovir Prodrugs
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the solid-phase extraction (SPE) of tenofovir (B777) prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), from biological matrices.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is Solid-Phase Extraction (SPE) a preferred method for tenofovir prodrug analysis?
A1: SPE is highly effective for preparing samples of tenofovir prodrugs for analysis by methods like LC-MS/MS.[1][2] It offers significant advantages over simpler methods like protein precipitation or liquid-liquid extraction, including higher recovery rates, improved separation of the analytes from matrix interferences, cleaner extracts, and enhanced detection sensitivity.[3][4] This results in more accurate and reproducible quantification, which is critical for pharmacokinetic and clinical studies.
Q2: What are the most common SPE sorbents used for tenofovir and its prodrugs?
A2: Reversed-phase sorbents, such as C18, are commonly used for the extraction of tenofovir and its prodrugs from biological samples like plasma.[1][5] Mixed-mode cation exchange (MCX) sorbents are also frequently employed, as they provide a dual retention mechanism (reversed-phase and ion exchange) that can be highly effective for capturing the parent drug and its metabolites.[2][6] The choice depends on the specific properties of the analyte and the complexity of the sample matrix.
Q3: How do the chemical properties of TDF and TAF influence the SPE strategy?
A3: TDF and TAF are prodrugs designed to improve the oral bioavailability of tenofovir.[7] TAF is more stable in plasma, while TDF is rapidly converted to tenofovir.[7][8] This difference in stability is a key consideration for the SPE method. The extraction procedure must be optimized to handle the different chemical properties of TAF and tenofovir simultaneously if both are being measured.[9] For instance, it can be challenging to enhance the extraction of one analyte without negatively affecting the other.[9]
Q4: What is the importance of the wash and elution steps in the SPE protocol?
A4: The wash step is crucial for removing endogenous interferences from the sample matrix that may have been retained on the sorbent. An effective wash step, using a solvent that is not strong enough to elute the analytes, leads to a cleaner final extract and reduces matrix effects in the LC-MS/MS analysis. The elution step must use a solvent that is strong enough to completely desorb the analytes from the sorbent, ensuring high recovery.[10] The choice of wash and elution solvents is critical and must be carefully optimized.[3][10]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the SPE of tenofovir prodrugs.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery (<70%) | 1. Incorrect Sorbent Choice: The sorbent's retention mechanism does not match the analyte's chemistry (e.g., using a reversed-phase sorbent for a very polar compound).[3][4] | 1. Select an Appropriate Sorbent: For TAF and Tenofovir, a mixed-mode cation exchange (MCX) or a C18 reversed-phase sorbent is often effective.[1][2][6] Ensure the sorbent chemistry matches the analyte's properties.[4] |
| 2. Suboptimal Sample pH: The pH of the sample may not be suitable for optimal retention of the analyte on the sorbent.[10][11] | 2. Adjust Sample pH: Adjust the sample pH to ensure the analytes are in the correct ionization state for retention. For reversed-phase SPE, aim for a neutral form; for ion-exchange, ensure the analyte is charged.[12] | |
| 3. Incomplete Elution: The elution solvent is not strong enough to fully desorb the analyte from the sorbent.[3][4] | 3. Optimize Elution Solvent: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). For ion-exchange, adjust the pH or use a counter-ion to disrupt the interaction.[3] Also, consider increasing the elution volume.[3] | |
| 4. Overly Aggressive Wash Step: The wash solvent is too strong and is prematurely eluting the analyte.[4][11] | 4. Weaken Wash Solvent: Reduce the organic content of the wash solvent or change its composition to prevent loss of the analyte during this step.[4] | |
| 5. High Flow Rate: The flow rate during sample loading is too high, preventing sufficient interaction time between the analyte and the sorbent.[10][12] | 5. Reduce Flow Rate: Decrease the flow rate during the sample loading step to allow for proper binding of the analyte to the sorbent.[12] | |
| High Variability (%RSD >15%) | 1. Inconsistent Flow Rates: Manual processing can introduce variability in flow rates between samples.[4] | 1. Standardize or Automate: Use a vacuum manifold with consistent pressure settings or an automated SPE system to ensure uniform flow rates across all samples. |
| 2. Cartridge Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.[3] | 2. Maintain Wetted Bed: Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not let the cartridge run dry before the sample is loaded. | |
| 3. Inconsistent Sample Pretreatment: Variations in how samples are prepared before loading can lead to inconsistent results. | 3. Standardize Pretreatment: Ensure all samples undergo identical pretreatment steps, including pH adjustment and centrifugation. | |
| Matrix Effects (Ion Suppression/Enhancement) | 1. Insufficient Removal of Interferences: The wash step is not effectively removing co-eluting matrix components like phospholipids. | 1. Optimize Wash Step: Incorporate a stronger or more specific wash step. For example, use a wash solvent with a moderate amount of organic solvent to remove non-polar interferences without eluting the analyte. |
| 2. Inappropriate Sorbent: The chosen sorbent may not be selective enough for the complex biological matrix. | 2. Use a More Selective Sorbent: Consider sorbents designed for phospholipid removal or use a mixed-mode sorbent (like MCX) that offers higher selectivity.[2][6] |
Part 3: Experimental Protocols & Performance Data
Protocol 1: SPE of TAF and Tenofovir from Human Plasma using Mixed-Mode Cation Exchange (MCX)
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of TAF and Tenofovir in plasma.[2]
Materials:
-
Waters Oasis MCX SPE plate/cartridges
-
Human plasma (K2EDTA)
-
Internal Standard (isotopically labeled TAF and Tenofovir)
-
1.0% Trifluoroacetic Acid (TFA) in water
-
5.0% Ammonium (B1175870) Hydroxide (B78521) in Methanol
-
Reconstitution Solution: 80:20 water:acetonitrile with 0.1% formic acid
Methodology:
-
Sample Pretreatment: To 100 µL of plasma, add 100 µL of the internal standard solution and 300 µL of 1.0% TFA. Vortex to mix.
-
Conditioning: Condition the MCX SPE plate with the appropriate solvents as per the manufacturer's instructions.
-
Loading: Load the pretreated sample mixture onto the SPE plate. Apply a vacuum to draw the sample through.
-
Washing: Wash the plate once with 500 µL of 1.0% TFA in water.
-
Elution: Elute the analytes with 500 µL of 5.0% ammonium hydroxide in methanol.
-
Dry-Down: Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the reconstitution solution for LC-MS/MS analysis.[2]
Protocol 2: SPE of Tenofovir Prodrugs using Reversed-Phase (C18)
This is a general protocol based on common C18 SPE methods for drug analysis.[5]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Deionized Water
-
Plasma sample with internal standard
Methodology:
-
Conditioning: Condition the C18 cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Dry-Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[5]
Performance Data Summary
The following table summarizes performance data from validated SPE-LC/MS/MS methods for tenofovir and its prodrugs.
| Analyte(s) | Matrix | SPE Sorbent | LLOQ (ng/mL) | Precision (%CV or %RSD) | Accuracy (%DEV) | Reference |
| TAF & Tenofovir | Plasma | MCX | TAF: 0.03, TFV: 1.0 | ≤ 14.4% | ≤ ± 7.95% | [1][2] |
| TAF & Tenofovir | Plasma | Not Specified | 0.5 | < 12% | Not specified | [13] |
| Tenofovir | Plasma | MCX | 3.1 | Not specified | Not specified | [6] |
| Tenofovir & Emtricitabine (B123318) | Plasma | Not Specified | TNF: 15.6 | Recovery RSD: 8.8% | Mean Recovery: 46.5% | [14] |
| TDF | Plasma | C18 | 0.54 | < 2% | Not specified | [5] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RSD: Percent Relative Standard Deviation; %DEV: Percent Deviation from nominal value.
Part 4: Visual Guides (Diagrams)
The following diagrams illustrate the standard SPE workflow and a logical approach to troubleshooting common issues.
Caption: A generalized workflow for solid-phase extraction (SPE).
Caption: A troubleshooting decision tree for low SPE recovery.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. specartridge.com [specartridge.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Chiral Separation Methods for Tenofovir Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of tenofovir (B777) enantiomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the chiral separation of tenofovir enantiomers?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][2][][4][5] HPLC is widely used with both chiral stationary phases (CSPs) and chiral mobile phase additives.[6][7][8] SFC is a faster and more environmentally friendly alternative to normal-phase HPLC, often providing excellent chiral selectivity.[2][] CE is a powerful technique for chiral separations, particularly for charged molecules like tenofovir, and can be optimized using chiral selectors in the background electrolyte.[4][5][9]
Q2: Why is the separation of tenofovir enantiomers important?
A2: The separation of tenofovir enantiomers is crucial because different enantiomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[10] For tenofovir disoproxil fumarate (B1241708) (TDF), the (R)-enantiomer is the pharmacologically active form, while the (S)-enantiomer is considered an impurity and is pharmacologically inactive.[11][12][13] Therefore, regulatory agencies require the quantification of the inactive enantiomer to ensure the safety and efficacy of the drug product.
Q3: What are the typical chiral stationary phases (CSPs) used for tenofovir separation?
A3: Polysaccharide-based CSPs are very common for the chiral separation of tenofovir and its prodrugs. Examples include columns with cellulose (B213188) or amylose (B160209) derivatives, such as Chiralpak AD-H, Chiralcel OD-H, Chiralpak AGP, and NUCLEOCEL ALPHA-RP S.[7][8][10][11] The choice of CSP will depend on the specific tenofovir derivative being analyzed and the chromatographic mode (normal-phase, reversed-phase, or SFC).
Q4: Can I separate tenofovir enantiomers on an achiral column?
A4: Yes, it is possible to separate tenofovir enantiomers on a standard achiral C18 column by using a chiral mobile phase additive.[6][8] This method involves forming diastereomeric complexes in situ with a chiral selector, such as L-phenylalanine and a metal ion like Cu(II), which can then be separated on the achiral stationary phase.[6][8]
Troubleshooting Guide
HPLC Methods
Q5: I am not getting any separation of the tenofovir enantiomers on my chiral column. What should I do?
A5:
-
Verify Method Parameters: Double-check that all your method parameters match a validated method for your specific tenofovir analogue and chiral column. This includes the mobile phase composition, flow rate, column temperature, and detector wavelength.
-
Mobile Phase Composition: The composition of the mobile phase is critical. For normal-phase HPLC, small changes in the alcohol modifier or the additive (like diethylamine (B46881) or triethylamine) can significantly impact resolution.[12][14] For reversed-phase HPLC, the pH of the aqueous portion of the mobile phase can be a critical factor.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase. Inadequate equilibration can lead to poor or no separation.
-
Column Integrity: The chiral stationary phase may be damaged. Consider flushing the column according to the manufacturer's instructions or trying a new column.
Q6: I have poor resolution between the enantiomer peaks. How can I improve it?
A6:
-
Optimize Mobile Phase: Systematically vary the mobile phase composition. For instance, in normal-phase HPLC, adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in the nonpolar solvent (e.g., hexane).[10][14] In reversed-phase HPLC, altering the organic modifier (e.g., acetonitrile (B52724), methanol) percentage or the pH of the buffer can improve resolution.[7]
-
Adjust Flow Rate: Lowering the flow rate can sometimes increase the resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[7]
-
Change Column Temperature: Temperature can have a significant effect on enantioselectivity.[11] Try adjusting the column temperature. In many cases, lower temperatures improve resolution, but this is not always the case.[11]
-
Try a Different Chiral Column: If optimization of the mobile phase and other parameters does not yield the desired resolution, the chosen chiral stationary phase may not be suitable for your specific analyte. Consult the literature for CSPs that have been successfully used for tenofovir enantiomers.[10][11][14]
Q7: My peak shapes are poor (e.g., tailing, fronting, or broad peaks). What could be the cause?
A7:
-
Mobile Phase Additives: For basic compounds like tenofovir, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase in normal-phase chromatography can significantly improve peak shape by reducing interactions with acidic sites on the silica (B1680970) support.[14]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Degradation: Poor peak shape can be a sign of a contaminated or old column. Follow the manufacturer's cleaning procedures or replace the column.
Capillary Electrophoresis (CE) Methods
Q8: I am having trouble with reproducibility in my CE separation of tenofovir enantiomers.
A8:
-
Capillary Conditioning: Proper conditioning of the capillary is crucial for reproducible migration times. Ensure you are using a consistent and appropriate capillary washing procedure between runs.
-
Buffer Depletion: The buffer in the vials can be depleted or its composition can change over time due to electrolysis. Replace the buffer in the inlet and outlet vials frequently.[15]
-
Temperature Control: Temperature fluctuations can significantly affect migration times.[15] Ensure the capillary temperature is well-controlled.
-
Sample Matrix Effects: High salt concentrations in the sample can affect the injection and separation. Diluting the sample in water or a compatible buffer can help.[15]
Q9: I am not achieving baseline separation of the tenofovir enantiomers using CE. What can I do?
A9:
-
Optimize Chiral Selector Concentration: The concentration of the chiral selector (e.g., a cyclodextrin) in the background electrolyte (BGE) is a critical parameter.[9] You may need to increase or decrease the concentration to find the optimal level for your separation.
-
Change the Chiral Selector: If optimizing the concentration of your current chiral selector is not effective, try a different type of chiral selector. For tenofovir, various cyclodextrin (B1172386) derivatives have been used.[9]
-
Adjust BGE pH and Concentration: The pH of the BGE affects the charge of both the analyte and the chiral selector (if it is ionizable), which in turn influences their interaction and separation. The concentration of the BGE can also impact resolution and current.[9]
-
Modify Applied Voltage: Changing the applied voltage can affect the resolution. A lower voltage may improve resolution but will increase the analysis time.
Experimental Protocols
HPLC Method using a Chiral Mobile Phase Additive
This method is adapted for the separation of tenofovir enantiomers on an achiral C18 column.[6]
-
Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of buffer and acetonitrile (95:5 v/v). The buffer consists of 3 mM copper sulfate, 1 mM L-phenylalanine, and 20 mM ammonium (B1175870) dihydrogen phosphate (B84403), with the pH adjusted to 4.0.[6]
-
Flow Rate: 0.6 mL/min[6]
-
Column Temperature: 25°C[6]
-
Detection: UV at 260 nm[6]
-
Diluent: Mobile phase
HPLC Method using a Chiral Stationary Phase
This method is for the quantitative determination of the (S)-isomer in Tenofovir Disoproxil Fumarate.[7]
-
Column: Chiral AGP (150 x 4.0 mm, 5 µm)[7]
-
Mobile Phase: A mixture of 0.1 M ammonium acetate (B1210297) in water (pH adjusted to 6.8 with ammonia (B1221849) solution) and methanol (B129727) (85:15 v/v).[7]
-
Flow Rate: 0.8 mL/min[7]
-
Column Temperature: 15°C[7]
-
Injection Volume: 10 µL[7]
-
Detection: UV at 260 nm[7]
Data Presentation
Table 1: HPLC Methods for Chiral Separation of Tenofovir and its Prodrugs
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Reference |
| Tenofovir | Inertsil ODS-3V C18 | 3 mM CuSO₄, 1 mM L-Phe, 20 mM NH₄H₂PO₄ (pH 4.0) : ACN (95:5) | 0.6 | 25 | 260 | [6] |
| Tenofovir Disoproxil Fumarate | Chiral AGP | 0.1 M Ammonium Acetate (pH 6.8) : MeOH (85:15) | 0.8 | 15 | 260 | [7] |
| Tenofovir Disoproxil Fumarate | Chiralcel OD-H | Hexane : Anhydrous Ethanol (95:5) with 0.2% Diethylamine | Not Specified | 20 | Not Specified | [8] |
| Tenofovir Disoproxil | NUCLEOCEL ALPHA-RP S | Methanol : Acetonitrile (95:5) with 0.1% Triethylamine | 0.8 | Not Specified | 260 | [11] |
| Tenofovir Alafenamide Fumarate | C18 | 20 mM NH₄H₂PO₄ (pH 4.0) : ACN (79:21) with L-phenylalanine and Cu(II) | Not Specified | Not Specified | Not Specified | [16][17] |
Table 2: Capillary Electrophoresis Method for Tenofovir Enantiomeric Purity
| Parameter | Condition | Reference |
| Capillary | 40/50.2 cm, 50 µm id fused-silica | [9] |
| Background Electrolyte | 100 mM sodium phosphate buffer (pH 6.4) containing 45 mg/mL quaternary ammonium β-cyclodextrin | [9] |
| Applied Voltage | 18 kV | [9] |
| Temperature | 22°C | [9] |
Visualizations
Caption: General experimental workflow for chiral separation analysis.
Caption: Logical workflow for troubleshooting poor chiral separations.
References
- 1. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 4. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of enantiomeric impurity of tenofovir disoproxil fumarate on a cellulose tris(3,5‐dichlorophenyl‐carbamate) chiral stationary phase and the characterization of its related substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. promega.es [promega.es]
- 16. Splitting and separation mechanism of tenofovir alafenamide fumarate chiral isomers based on indirect chiral ligand exchange chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Splitting and separation mechanism of tenofovir alafenamide fumarate chiral isomers based on indirect chiral ligand exchange chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
TAF vs. TDF: A Comparative Analysis of Tenofovir Diphosphate Levels
A deep dive into the intracellular pharmacokinetics of Tenofovir (B777) Alafenamide and Tenofovir Disoproxil Fumarate (B1241708), providing researchers, scientists, and drug development professionals with a comprehensive comparison of their efficiency in delivering the active antiretroviral agent, tenofovir diphosphate (B83284).
Tenofovir alafenamide (TAF) and tenofovir disoproxil fumarate (TDF) are both prodrugs of tenofovir, a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) in the treatment of HIV and hepatitis B. While both ultimately deliver the active metabolite, tenofovir diphosphate (TFV-DP), to target cells, their distinct chemical structures lead to significantly different pharmacokinetic profiles. This guide provides a detailed comparison of TFV-DP levels resulting from TAF and TDF administration, supported by experimental data, to illuminate the advantages of TAF's targeted delivery mechanism.
Quantitative Comparison of Tenofovir and Tenofovir Diphosphate Levels
The primary distinction between TAF and TDF lies in their metabolic activation pathways, which directly impacts the concentration of the active form, TFV-DP, within peripheral blood mononuclear cells (PBMCs), and the levels of tenofovir in plasma. TAF's design allows for more efficient intracellular delivery of tenofovir, leading to higher concentrations of the active metabolite TFV-DP within target cells and significantly lower plasma tenofovir concentrations.[1][2] This targeted approach minimizes systemic exposure to tenofovir, which is associated with renal and bone toxicity.[3][4]
Data from multiple clinical studies consistently demonstrates this pharmacokinetic advantage. Administration of TAF results in 2.41 to 9.6-fold higher intracellular TFV-DP concentrations in PBMCs compared to TDF.[3][5] Conversely, plasma tenofovir levels are approximately 90-91% lower with TAF than with TDF.[1][6]
The following tables summarize the quantitative data from comparative studies:
Table 1: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in PBMCs
| Drug Administered | Dosing Regimen | Median TFV-DP Concentration (fmol/10⁶ cells) | Fold Increase (TAF vs. TDF) | Reference |
| TDF/FTC | 100% daily dosing | 71 | - | [5] |
| TAF/FTC | 100% daily dosing | 685 | 9.6 | [5] |
| TDF/FTC/EVG/COBI | - | 346.85 | - | [3] |
| TAF/FTC/EVG/COBI | - | 834.70 | 2.41 | [3] |
| TDF | - | 63 | - | [7] |
| TAF | - | 497 | 7.9 | [7] |
Table 2: Plasma Tenofovir (TFV) Concentrations
| Drug Administered | Geometric Mean TFV Plasma Concentration (ng/mL) | Percentage Decrease (TAF vs. TDF) | Reference |
| TDF-containing ART | 99.98 | - | [3] |
| TAF-containing ART | 10.20 | 89.8% | [3] |
| TDF in Stribild | 420 (Maximum Concentration) | - | [6] |
| TAF in E/C/F/TAF | 17.4 (Maximum Concentration) | 95.9% | [6] |
Metabolic Pathways and Experimental Workflow
The differential pharmacokinetic profiles of TAF and TDF stem from their distinct metabolic activation pathways. TDF is primarily hydrolyzed to tenofovir in the plasma, leading to high systemic levels of the parent drug. In contrast, TAF is more stable in plasma and is largely transported into target cells, such as PBMCs, where it is then converted to tenofovir by the intracellular enzyme cathepsin A.[5][8] This intracellular conversion is the key to achieving high intracellular TFV-DP concentrations while maintaining low plasma tenofovir levels.
The quantification of intracellular TFV-DP and plasma TFV is crucial for these comparative studies. A typical experimental workflow involves the collection of blood samples from patients on TAF or TDF regimens, followed by the separation of plasma and PBMCs. Drug concentrations are then determined using highly sensitive bioanalytical techniques.
References
- 1. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir Alafenamide Plasma Concentrations Are Reduced in Pregnant Women Living With Human Immunodeficiency Virus (HIV): Data From the PANNA Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir-diphosphate in PBMC following increasing TAF vs. TDF dosing under directly observed therapy [natap.org]
- 6. Tenofovir Lower in Plasma, Higher in PBMCs, With TAF Versus TDF [natap.org]
- 7. Lymphoid tissue PKs of tenofovir-alafenamide vs. -disoproxil fumarate / Tenofovir levels in human PBMCs and lymph nodes higher with TAF than TDF [natap.org]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Bioequivalence of Tenofovir Salt Formulations
A deep dive into the bioequivalence and pharmacokinetic profiles of different tenofovir (B777) salt formulations, providing researchers, scientists, and drug development professionals with essential comparative data and experimental insights.
Tenofovir, a cornerstone in the management of HIV and Hepatitis B infections, is available in different salt formulations, primarily as tenofovir disoproxil fumarate (B1241708) (TDF) and the newer tenofovir alafenamide (TAF). While both are prodrugs of tenofovir, their distinct pharmacokinetic profiles lead to significant differences in drug exposure and safety. This guide provides a comprehensive comparison of these formulations, supported by experimental data, to inform research and clinical development.
Pharmacokinetic Profile Comparison
Bioequivalence studies have established that a much lower dose of TAF (25 mg) is bioequivalent to a 300 mg dose of TDF in terms of achieving therapeutic intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284).[1] This is attributed to the different metabolic pathways of the two prodrugs. TAF is more stable in plasma and is primarily metabolized intracellularly, leading to higher concentrations of the active tenofovir diphosphate within target cells and significantly lower systemic plasma concentrations of tenofovir compared to TDF.[1][2]
The key pharmacokinetic parameters from bioequivalence studies are summarized in the table below.
| Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Intracellular Tenofovir Diphosphate | Key Finding |
| Tenofovir Disoproxil Fumarate (TDF) | 300 mg | Higher plasma tenofovir Cmax | Higher systemic tenofovir exposure | Lower concentrations | Higher systemic exposure is associated with a greater risk of renal and bone toxicity.[3][4] |
| Tenofovir Alafenamide (TAF) | 25 mg | 91% lower plasma tenofovir Cmax compared to TDF[1] | 90% lower systemic tenofovir exposure compared to TDF[2][5] | 6.5-fold higher concentrations compared to TDF[1] | Lower plasma tenofovir levels are linked to an improved renal and bone safety profile.[1][3] |
| Tenofovir Disoproxil Phosphate (B84403) | 292 mg | Bioequivalent to 300 mg TDF | Bioequivalent to 300 mg TDF | Not reported | Demonstrated bioequivalence to TDF in a study with healthy subjects.[6][7] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols in Bioequivalence Studies
The evaluation of bioequivalence between different formulations of tenofovir typically follows a standardized experimental protocol. These studies are crucial for the development of generic drugs and for comparing new formulations to existing ones.
Study Design
A common approach is the randomized, two-period, two-sequence crossover design.[6][8] In this design, healthy volunteers are randomly assigned to receive either the test formulation or the reference formulation in the first period. After a washout period, to ensure the complete elimination of the drug from the body, subjects "cross over" to the other formulation for the second period. This design minimizes variability as each subject acts as their own control.[8] Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[3]
Key Steps in a Typical Bioequivalence Study:
-
Subject Recruitment: Healthy volunteers, typically between 18 and 55 years of age, are recruited for the study.[8]
-
Randomization and Dosing: Subjects are randomly assigned to a treatment sequence and receive a single oral dose of either the test or reference formulation.[6][9]
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points over a specific period (e.g., 72 hours) to measure the plasma concentrations of the drug and its metabolites.[6]
-
Washout Period: A sufficient washout period is allowed between the two treatment periods to prevent any carryover effects.[8]
-
Crossover Dosing: Subjects receive the alternate formulation in the second period.
-
Bioanalytical Method: A validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS), is used to quantify the drug concentrations in the plasma samples.[9]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve from time zero to infinity).[3]
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC of the test to reference product are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the predetermined range of 80% to 125%.[7]
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of tenofovir and the typical workflow of a bioequivalence study.
Caption: Mechanism of action of tenofovir prodrugs.
Caption: Typical workflow of a crossover bioequivalence study.
Conclusion
The development of TAF represents a significant advancement in tenofovir therapy, offering a safer alternative to TDF due to its favorable pharmacokinetic profile.[1][3] Understanding the principles of bioequivalence and the methodologies employed in these comparative studies is essential for the continued development of safer and more effective antiretroviral therapies. The data clearly indicates that while TAF and TDF are bioequivalent in terms of their ultimate intracellular target, the differing systemic exposure to tenofovir has important clinical implications for long-term treatment.
References
- 1. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Bioequivalence Evaluation of Two Formulations of Tenofovir Alafenamide Tablets in Healthy Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijfmr.com [ijfmr.com]
- 9. Bioequivalence study of two favipiravir tablet formulations in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tenofovir Diphosphate in Dried Blood Spots as a Biomarker for Medication Adherence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tenofovir (B777) diphosphate (B83284) (TFV-DP) in dried blood spots (DBS) as a biomarker for medication adherence against other common monitoring methods. The information is supported by experimental data to aid in the selection of appropriate adherence monitoring strategies for clinical research and drug development.
Introduction
Monitoring patient adherence to medication is crucial for the success of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) involving tenofovir. Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of tenofovir prodrugs, such as tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). Due to its long intracellular half-life of approximately 17 days in red blood cells, TFV-DP measured in DBS serves as a reliable biomarker of cumulative drug exposure over the preceding weeks to months.[1][2] This contrasts with biomarkers in plasma or urine, which reflect more recent dosing.[3][4]
Comparison of Adherence Monitoring Methods
The selection of an adherence monitoring method depends on the specific research question, the desired window of adherence assessment, and logistical considerations. This section compares TFV-DP in DBS with other common methods.
Quantitative Data Summary
The following tables summarize quantitative data comparing different adherence monitoring methods for tenofovir-based regimens.
Table 1: Tenofovir Diphosphate (TFV-DP) in Dried Blood Spots (DBS) and Adherence Levels
| Dosing Frequency | Median TFV-DP Level (fmol/3-mm punch) | Study Population | Reference |
| 7 doses/week (Perfect Adherence) | 1375 | HIV-negative adults on TDF/FTC | [5][6] |
| 4 doses/week (Moderate Adherence) | 779 | HIV-negative adults on TDF/FTC | [5][6] |
| 2 doses/week (Low Adherence) | 466 | HIV-negative adults on TDF/FTC | [5][6] |
| ≥95% Cumulative Adherence | 3344 | Persons with HIV on TAF/FTC-based ART | [7] |
| 85%–<95% Cumulative Adherence | 3117 | Persons with HIV on TAF/FTC-based ART | [7] |
| <85% Cumulative Adherence | 2696 | Persons with HIV on TAF/FTC-based ART | [7] |
Table 2: Performance of Adherence Measures in Predicting Virologic Outcomes
| Adherence Measure | Performance Metric | Finding | Study Population | Reference |
| TFV-DP in DBS | Adjusted Odds Ratio (aOR) for Virologic Suppression | aOR = 73.5 for TFV-DP ≥1850 vs. <350 fmol/punch | Persons with HIV on TDF-based therapy | [8] |
| TFV-DP in DBS | Adjusted Odds Ratio (aOR) for Future Viremia | aOR = 4.7 for TFV-DP <800 vs. ≥1650 fmol/punch | Persons with HIV on TDF | [9] |
| TFV-DP in DBS | Correlation with Virologic Suppression | Higher TFV-DP concentrations were significantly associated with virologic suppression. | Persons with HIV initiating TLD | [10] |
| Pill Count | Agreement with DBS Tenofovir Concentrations | Poor level of agreement (k = -0.115) | Adolescents and young adults failing ART | [8] |
| Self-Report | Agreement with DBS Tenofovir Concentrations | Moderate agreement (k = 0.0557) | Adolescents and young adults failing ART | [8] |
| Self-Report | Correlation with Plasma Tenofovir | Poor correlation (r = 0.1 and 0.02 at 3 and 9 months) | Men who have sex with men on PrEP | [11] |
Table 3: Comparison of Biomarkers in Different Matrices
| Biomarker | Matrix | Half-life | Window of Detection | Correlation with TFV-DP in DBS | Reference |
| Tenofovir Diphosphate (TFV-DP) | Dried Blood Spots (DBS) | ~17 days | Weeks to months | N/A | [1] |
| Tenofovir (TFV) | Plasma | ~17 hours | 1-2 days | r = 0.65 | [5][12] |
| Tenofovir (TFV) | Urine | Detectable up to 7 days | Days | r = 0.50 | [5][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of the key experimental protocols.
Measurement of Tenofovir Diphosphate in Dried Blood Spots
This method quantifies the intracellular active metabolite of tenofovir, providing a measure of cumulative exposure.
Protocol Outline:
-
Sample Collection: Whole blood is spotted onto a Whatman 903 Protein Saver card and allowed to air dry.[14]
-
Punching: A 3-mm disc is punched from the center of the dried blood spot.[14]
-
Extraction: The punched disc is incubated in an extraction solution, typically a methanol/water mixture, to lyse the red blood cells and extract TFV-DP.[14][15]
-
Sample Cleanup: The extract undergoes solid-phase extraction (SPE) to remove interfering substances.[16]
-
Enzymatic Digestion (Indirect Method): In some protocols, alkaline phosphatase is used to dephosphorylate TFV-DP to tenofovir for easier detection.[16] The direct method, which measures TFV-DP without this step, is also available.[17]
-
LC-MS/MS Analysis: The processed sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and quantification of TFV-DP or tenofovir.[14][15][17]
Measurement of Tenofovir in Plasma and Urine
These methods are used to assess recent tenofovir ingestion.
Protocol Outline:
-
Sample Collection: Collection of whole blood for plasma separation or a spot urine sample.[2][13]
-
Protein Precipitation: For plasma and urine samples, proteins are precipitated using a solvent like acetonitrile (B52724) containing an internal standard.[13]
-
LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system for the quantification of tenofovir.[2][13]
Visualizations
Diagrams illustrating key processes can enhance understanding.
Caption: Metabolic activation of tenofovir to its active form, tenofovir diphosphate.
Caption: Experimental workflow for the analysis of TFV-DP in dried blood spots.
Conclusion
The measurement of tenofovir diphosphate in dried blood spots offers a robust and reliable method for monitoring cumulative adherence to tenofovir-based medications. Its long intracellular half-life provides a significant advantage over short-term adherence measures, such as plasma and urine tenofovir levels, by offering a broader window of adherence history. While self-report and pill counts are less invasive and cheaper, they often overestimate adherence and show poor correlation with objective biomarkers. The strong association between TFV-DP levels in DBS and virologic outcomes underscores its clinical utility in identifying patients at risk of treatment failure. For researchers and drug development professionals, TFV-DP in DBS is a valuable tool for accurately assessing medication adherence in clinical trials and real-world settings.
References
- 1. Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Approaches to Objectively Measure Antiretroviral Medication Adherence and Drive Adherence Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fight.org [fight.org]
- 5. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tenofovir-Diphosphate and Emtricitabine-Triphosphate Adherence Benchmarks in Dried Blood Spots for Persons With HIV Receiving Tenofovir Alafenamide and Emtricitabine–Based Antiretroviral Therapy (QUANTI-TAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predictive Value of Tenofovir Diphosphate in Dried Blood Spots for Future Viremia in Persons Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between tenofovir diphosphate concentrations in dried blood spots and virological outcomes after initiating tenofovir-lamivudine-dolutegravir as first- or second-line antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of adherence measurement tools used in a pre-exposure prophylaxis demonstration study among female sex workers in Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urine Assay for Tenofovir to Monitor Adherence in Real Time to TDF/FTC as PrEP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Algorithm to Improve PrEP Adherence Monitoring Using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
Tenofovir Diphosphate Half-Life: A Comparative Analysis in Red Blood Cells versus Peripheral Blood Mononuclear Cells
A comprehensive guide for researchers and drug development professionals on the differential intracellular pharmacokinetics of tenofovir's active metabolite, tenofovir (B777) diphosphate (B83284) (TFV-DP), in red blood cells (RBCs) and peripheral blood mononuclear cells (PBMCs). This guide provides a detailed comparison of TFV-DP half-life, supported by experimental data, and outlines the methodologies for its quantification.
The intracellular persistence of tenofovir diphosphate (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, is a critical determinant of its prophylactic and therapeutic efficacy. Understanding the differential half-life of TFV-DP in various cellular compartments is paramount for optimizing dosing strategies and monitoring patient adherence. This guide presents a comparative analysis of TFV-DP half-life in two key cell populations: red blood cells (RBCs) and peripheral blood mononuclear cells (PBMCs).
Quantitative Comparison of TFV-DP Half-Life
The intracellular half-life of TFV-DP exhibits a marked difference between RBCs and PBMCs, with a significantly longer persistence in erythrocytes. This prolonged half-life in RBCs makes them a valuable matrix for assessing long-term or cumulative drug exposure.
| Cellular Compartment | Tenofovir Diphosphate (TFV-DP) Half-Life | Reference(s) |
| Red Blood Cells (RBCs) | Approximately 17 days[1][2][3][4] | [5][6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 2 to 6 days[4] | [5][6][7][8][9][10] |
Experimental Protocols
The quantification of intracellular TFV-DP is predominantly achieved through Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and specificity.[1] The general workflow involves cell isolation, lysis, extraction of the analyte, chromatographic separation, and mass spectrometric detection.
Protocol 1: Quantification of TFV-DP in PBMCs
-
Isolation of PBMCs: PBMCs are typically isolated from whole blood using density gradient centrifugation with a medium such as Ficoll-Paque.[11]
-
Cell Lysis and Extraction: The isolated PBMC pellet is lysed to release the intracellular contents. A common method involves resuspending the cell pellet in a cold solution of 70% methanol (B129727) and 30% water.[11] An internal standard is added during this step for accurate quantification.
-
Protein Precipitation: The mixture is vortexed and centrifuged at high speed to pellet cell debris.
-
Supernatant Collection: The supernatant, containing TFV-DP, is carefully transferred to a new tube for further processing.[11]
-
LC-MS/MS Analysis: The extracted TFV-DP is then quantified using a validated LC-MS/MS method. The results are normalized to the number of cells to report the concentration, typically in fmol/10⁶ cells.[11]
Protocol 2: Quantification of TFV-DP in RBCs (from Dried Blood Spots)
Dried blood spots (DBS) have emerged as a convenient alternative for measuring TFV-DP in RBCs, simplifying sample collection and storage.[8]
-
Sample Collection: Whole blood is spotted onto a filter card and allowed to dry.
-
Punching: A standardized punch (e.g., 3 mm) is taken from the DBS for analysis.
-
Extraction: The DBS punch is placed in an extraction solution, often a methanol/water mixture (e.g., 70:30 or 50:50), to elute the TFV-DP.[4]
-
LC-MS/MS Analysis: The resulting extract is analyzed by LC-MS/MS to determine the concentration of TFV-DP. The results are typically reported as fmol/punch.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the quantification of TFV-DP in both PBMCs and RBCs (from DBS).
Caption: Workflow for TFV-DP quantification in PBMCs and RBCs.
Conclusion
The significantly longer half-life of tenofovir diphosphate in red blood cells compared to peripheral blood mononuclear cells has important implications for clinical pharmacology and adherence monitoring. Quantification of TFV-DP in RBCs, often facilitated by the use of dried blood spots, provides a valuable tool for assessing cumulative drug exposure over a longer period. In contrast, TFV-DP levels in PBMCs reflect more recent dosing history. The choice of cellular matrix for TFV-DP quantification should, therefore, be guided by the specific research or clinical question being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendations for interpreting intraerythrocytic tenofovir-diphosphate and emtricitabine-triphosphate for PrEP adherence assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tenofovir, emtricitabine, and tenofovir diphosphate in dried blood spots for determining recent and cumulative drug exposure. – ScienceOpen [scienceopen.com]
- 7. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium and high adherence to emtricitabine/ tenofovir alafenamide vs. emtricitabine/ tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Method Validation for Tenofovir Diphosphate in Clinical Samples
For researchers, scientists, and drug development professionals, the accurate quantification of intracellular tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, is crucial for pharmacokinetic studies, adherence monitoring, and clinical trial evaluations. This guide provides a comparative overview of two prominent analytical methods for TFV-DP validation in different clinical sample matrices: peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS).
The primary analytical technique for the quantification of TFV-DP is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard due to its high sensitivity and specificity.[1] This guide delves into the specific methodologies and performance characteristics of LC-MS/MS assays tailored for PBMCs and DBS, offering a clear comparison to aid in the selection of the most appropriate method for a given research or clinical objective.
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for two distinct LC-MS/MS-based methods for the quantification of TFV-DP in human PBMCs and DBS.
| Validation Parameter | Method 1: TFV-DP in PBMCs | Method 2: TFV-DP in DBS |
| Linearity Range | 50 - 10,000 fmol/sample[2] | 50 - 6400 fmol/punch[3] |
| Lower Limit of Quantification (LLOQ) | 10 fmol per million cells (using 5 million cells)[2] | 50 fmol/punch[3] |
| Accuracy | 97.5 - 100.8%[4] | 91.63 - 109.18%[5] |
| Precision (%RSD) | 6.3 - 11%[4] | 2.48 - 14.08%[5] |
| Sample Type | Peripheral Blood Mononuclear Cells (PBMCs) | Dried Blood Spots (DBS) |
| Key Sample Preparation Step | Anion exchange isolation and dephosphorylation[2] | Direct extraction from DBS punch[3] |
Experimental Protocols
Method 1: Quantification of Tenofovir Diphosphate in Peripheral Blood Mononuclear Cells (PBMCs)
This method involves the isolation of PBMCs from whole blood, followed by a multi-step process to extract and quantify TFV-DP.
1. Sample Collection and PBMC Isolation:
-
Collect whole blood in appropriate anticoagulant tubes.
-
Isolate PBMCs using density gradient centrifugation with Ficoll.[4]
-
Count the isolated PBMCs to normalize the final concentration.[4]
2. Cell Lysis and Analyte Extraction:
-
Lyse the counted PBMCs, typically using a 70% methanol (B129727) solution.[4]
-
Produce a suspension of intracellular tenofovir moieties.[2]
3. Analyte Isolation and Preparation:
-
Isolate TFV-DP from tenofovir monophosphate (TFV-MP) and tenofovir (TFV) using anion exchange chromatography.[2]
-
Dephosphorylate the isolated TFV-DP to tenofovir using acid phosphatase.[2]
-
Perform desalting and concentration of the resulting tenofovir sample.[2]
4. LC-MS/MS Analysis:
-
Chromatography: Utilize a weak anion exchange column with a step-wise gradient.[4]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ionization mode with selected reaction monitoring (SRM).[4]
-
Quantification: Determine the concentration of tenofovir, which directly corresponds to the intracellular TFV-DP concentration, against a calibration curve.
Method 2: Direct Quantification of Tenofovir Diphosphate in Dried Blood Spots (DBS)
This method offers a less invasive sample collection technique and a more streamlined sample preparation process compared to the PBMC method.
1. Sample Collection and Preparation:
-
Collect whole blood via fingerprick or venipuncture and spot onto a specialized filter card.
-
Allow the blood spots to dry completely.
-
Punch out a 3 mm disc from the dried blood spot for analysis.[3]
2. Analyte Extraction:
-
Add the DBS punch to a solution containing 50% methanol and an internal standard for solid-phase extraction.[6]
3. LC-MS/MS Analysis:
-
Chromatography: Achieve chromatographic separation using a column such as an Atlantis Premier BEH C18 AX Column (50 mm × 2.1 mm i.d.; particle size 1.7 μm) with gradient elution.[6] A typical flow rate is 0.6 mL/min.[6]
-
Mass Spectrometry: Monitor the transitions of the protonated precursor ions to the product ions for both TFV-DP and a deuterated internal standard. For example, m/z 448.0 → 350.0 for TFV-DP and m/z 452.9 → 354.9 for the internal standard.[3]
-
Quantification: Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]
Workflow and Methodological Diagrams
The following diagrams illustrate the general workflow for the analytical method validation of tenofovir diphosphate and the metabolic pathway of tenofovir.
Caption: General workflow for TFV-DP measurement by LC-MS/MS.
Caption: Metabolic activation of tenofovir prodrugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard and Emerging Alternatives in HIV Treatment Monitoring: A Comparative Guide
A deep dive into the correlation of tenofovir (B777) diphosphate (B83284) concentrations with viral load suppression and a comparative look at alternative monitoring methods reveals a shifting landscape in HIV treatment adherence and efficacy assessment. While intracellular tenofovir diphosphate (TFV-DP) levels, particularly in dried blood spots (DBS), are strongly correlated with and predictive of virologic suppression, other methods offer different advantages in clinical and research settings.
This guide provides a comprehensive comparison of TFV-DP concentration monitoring with other adherence and viral load assessment techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Correlation of Tenofovir Diphosphate with Viral Load Suppression
Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the antiretroviral drugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). Its long intracellular half-life of approximately 17 days makes it an excellent biomarker for cumulative, long-term adherence to tenofovir-based regimens.[1][2]
Numerous studies have established a significant dose-response relationship between TFV-DP concentrations and HIV viral load suppression. Higher TFV-DP levels are consistently associated with a greater likelihood of achieving and maintaining an undetectable viral load. For instance, one study found that for every natural logarithm increase in TFV-DP concentration, the odds of virological suppression increased significantly at weeks 12, 24, and 48. Another study demonstrated that TFV-DP concentrations in DBS can predict future viremia, even in patients who are currently virally suppressed.[3]
The utility of TFV-DP as a predictive biomarker is further highlighted by the establishment of concentration thresholds associated with different levels of adherence and protection from virologic failure.
Comparative Analysis of Adherence Monitoring Methods
While TFV-DP in DBS is considered a gold standard for objective adherence monitoring, several other methods are employed, each with distinct advantages and limitations.
| Adherence Monitoring Method | Principle | Pros | Cons | Correlation with Viral Suppression |
| Tenofovir Diphosphate (TFV-DP) in Dried Blood Spots (DBS) | Measurement of the long-acting intracellular active metabolite of tenofovir. | Objective, reflects cumulative adherence (weeks), strong predictor of virologic outcomes.[4] | Requires laboratory analysis (LC-MS/MS), higher cost, turnaround time for results. | Strong, dose-dependent correlation.[3] |
| Self-Reported Adherence | Patient's recall of medication intake. | Simple, inexpensive, widely used. | Subject to recall and social desirability bias, often overestimates adherence. | Moderate, but often has low sensitivity for detecting non-adherence. |
| Pill Counts | Counting remaining pills at clinic visits. | Objective measure of pills dispensed vs. returned. | Can be manipulated by patients, does not confirm ingestion. | Moderate, but less reliable than pharmacologic measures. |
| Electronic Adherence Monitoring (EAM) | Electronic pill bottle caps (B75204) that record openings. | Provides real-time, detailed adherence patterns.[4] | Expensive, technically complex, does not confirm ingestion. | Strong correlation with virologic outcomes, comparable to TFV-DP in some studies.[4] |
| Tenofovir (TFV) in Urine/Plasma | Measurement of the parent drug in urine or plasma. | Reflects recent dosing (1-3 days), can be used for point-of-care tests.[2][5] | Short half-life may not reflect long-term adherence ("white coat adherence").[2] | Good correlation with recent dosing, can predict virologic failure.[6][7] |
| Emtricitabine Triphosphate (FTC-TP) in DBS | Measurement of the active metabolite of emtricitabine. | Shorter half-life than TFV-DP (~35 hours), indicates very recent dosing.[8] | Less indicative of long-term adherence compared to TFV-DP. | Complements TFV-DP by providing information on recent dosing patterns.[8] |
A study comparing TFV-DP from TAF, TFV-DP from TDF, unannounced pill count, and self-report found that TFV-DP from TAF had the largest area under the curve (0.97) for predicting detectable viral load, with a sensitivity of 90% and specificity of 94% at a cut-off of 497 fmol/punch.[9] This was followed by TFV-DP from TDF (AUC: 0.78), pill count (AUC: 0.72), and self-report (AUC: 0.69).[9]
Experimental Protocols
Measurement of Tenofovir Diphosphate in Dried Blood Spots (DBS) by LC-MS/MS
This protocol outlines the general steps for quantifying TFV-DP in DBS.
-
Sample Collection: Whole blood is collected via fingerprick or venipuncture and spotted onto a Whatman 903 protein saver card. The spots are allowed to air dry for at least 2 hours at ambient temperature and then stored in a low-gas-permeable bag with a desiccant.
-
Punching: A 3-mm disc is punched from the center of the dried blood spot.
-
Extraction: The punched disc is placed in a tube with an extraction solution, typically a mixture of methanol (B129727) and water (e.g., 70:30 v/v), containing a stable isotope-labeled internal standard (e.g., 13C-TFV-DP). The sample is incubated to lyse the cells and extract the analyte.[10]
-
Sample Cleanup: The extract may undergo solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis: The cleaned extract is injected into a liquid chromatography-tandem mass spectrometry system. The analyte is separated from other components on a chromatographic column and then detected by the mass spectrometer based on its specific mass-to-charge ratio.
Quantification of HIV-1 Viral Load
HIV-1 viral load is typically quantified using nucleic acid amplification tests (NAATs). Common methodologies include:
-
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): This method involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence of the cDNA using PCR. The amount of amplified product is proportional to the initial amount of viral RNA.[11]
-
Nucleic Acid Sequence-Based Amplification (NASBA): This is an isothermal amplification method that directly amplifies RNA targets.
-
Branched-DNA (bDNA) Assay: This is a signal amplification method where a series of DNA probes bind to the viral RNA, and then a large complex of "branched" DNA with reporter molecules is built onto the probes. The signal from the reporter molecules is proportional to the amount of viral RNA.[11]
Visualizing the Workflow
Figure 1. Experimental workflow for correlating TFV-DP concentrations with viral load.
Signaling Pathways and Logical Relationships
Figure 2. Mechanism of action of tenofovir and its relation to viral suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive Value of Tenofovir Diphosphate in Dried Blood Spots for Future Viremia in Persons Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing Predictive Ability of Two Objective Adherence Measures in a Community-Based Cohort on Antiretroviral Therapy in South Africa: Tenofovir Diphosphate Concentrations and Electronic Adherence Monitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Point-of-care urine tenofovir monitoring of adherence to drive interventions for HIV treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine tenofovir monitoring predicts HIV viremia in patients treated with high genetic barrier regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Point-of-Care Tenofovir Urine Testing for the Prediction of Treatment Failure and Drug Resistance During Initial Treatment for Human Immunodeficiency Virus Type 1 (HIV-1) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adherence Measurements in HIV: New Advancements in Pharmacologic Methods and Real-Time Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring ART Adherence Among Young Adults with Perinatally Acquired HIV: Comparison between Self-report, Telephone-based Pill Count, and Objective Pharmacologic Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular-based methods for quantifying HIV viral load - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenofovir Diphosphate: A Comparative Analysis of Its Potency Against Viral Polymerases
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory potency of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiviral drug tenofovir, against various viral and human DNA polymerases. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Introduction
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] Its efficacy stems from the ability of its active form, tenofovir diphosphate (TFV-DP), to compete with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and act as a chain terminator upon incorporation into newly synthesized viral DNA.[1] This guide delves into the quantitative specifics of TFV-DP's inhibitory action on key viral polymerases and its selectivity over human DNA polymerases, a critical factor in its safety profile.
Mechanism of Action
Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), which is then intracellularly phosphorylated to the active tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of the viral polymerase with respect to dATP. Its incorporation into the growing DNA chain leads to termination of DNA synthesis due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.
Mechanism of action of tenofovir.
Comparative Potency of Tenofovir Diphosphate
The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of tenofovir diphosphate and its prodrugs against various viral and human polymerases. Lower values indicate higher potency.
| Target Enzyme | Virus/Organism | Inhibitor | Parameter | Value (µM) |
| Reverse Transcriptase (RT) | HIV-1 | TFV-DP | Ki | 0.16[1] |
| Reverse Transcriptase (RT) | HIV-1 | TFV-DP | Ki | 0.022 (RNA template)[1] |
| Reverse Transcriptase (RT) | HIV-1 | TFV-DP | Ki | 1.55 (DNA template)[1] |
| DNA Polymerase | HBV | TFV-DP | Ki | 0.18[1][2] |
| DNA Polymerase | Epstein-Barr Virus (EBV) | TDF | IC50 | 0.30 |
| DNA Polymerase | Epstein-Barr Virus (EBV) | TAF | IC50 | 0.084 |
| DNA Polymerase α | Rat | TFV-DP | Ki/Km | 10.2[3] |
| DNA Polymerase δ | Rat | TFV-DP | Ki/Km | 10.2[3] |
| DNA Polymerase ε* | Rat | TFV-DP | Ki/Km | 15.2[3] |
| DNA Polymerase γ | Human (Mitochondrial) | TFV-DP | Ki | 60[1] |
A higher Ki/Km ratio indicates weaker inhibition relative to the natural substrate.
Selectivity Profile
A key aspect of an effective antiviral agent is its high selectivity for viral enzymes over host cellular enzymes, which minimizes toxicity. Tenofovir diphosphate demonstrates a favorable selectivity profile. As shown in the table, the Ki value for human mitochondrial DNA polymerase γ (60 µM) is significantly higher than those for HIV-1 reverse transcriptase (as low as 0.022 µM) and HBV polymerase (0.18 µM).[1] This indicates that much higher concentrations of TFV-DP are required to inhibit the human mitochondrial polymerase compared to the viral polymerases, explaining the relatively low incidence of mitochondrial toxicity associated with tenofovir. Similarly, TFV-DP is a weak inhibitor of rat DNA polymerases α, δ, and ɛ*, with Ki values substantially higher than their respective Km values for dATP.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Ki for HIV-1 Reverse Transcriptase
Objective: To determine the inhibitory constant (Ki) of tenofovir diphosphate against HIV-1 reverse transcriptase.
Methodology: A non-radioactive, colorimetric reverse transcriptase assay is employed.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Tenofovir diphosphate (TFV-DP)
-
Poly(A) template and oligo(dT) primer
-
Digoxigenin (DIG)- and biotin-labeled dUTP
-
Unlabeled dATP, dCTP, dGTP
-
Streptavidin-coated microplates
-
Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD)
-
Peroxidase substrate (e.g., ABTS)
-
Reaction buffer (Tris-HCl, KCl, MgCl2, DTT)
-
Wash buffer and stop solution
-
-
Procedure:
-
Enzyme Reaction:
-
In a reaction tube, pre-incubate a fixed concentration of recombinant HIV-1 RT with varying concentrations of TFV-DP.
-
Initiate the reaction by adding a mixture containing the poly(A) template, oligo(dT) primer, DIG- and biotin-labeled dUTP, and other dNTPs in the reaction buffer.
-
Incubate the reaction at 37°C for 1 hour to allow for DNA synthesis.
-
-
Detection:
-
Transfer the reaction mixtures to streptavidin-coated microplate wells and incubate to capture the biotin-labeled DNA.
-
Wash the wells to remove unbound reagents.
-
Add the Anti-DIG-POD solution and incubate to allow binding to the incorporated DIG.
-
Wash the wells again and add the peroxidase substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the absorbance values.
-
The Ki value is calculated using the Cheng-Prusoff equation by plotting the reaction rates against a range of dATP and TFV-DP concentrations.
-
-
Determination of Ki for HBV DNA Polymerase
Objective: To determine the inhibitory constant (Ki) of tenofovir diphosphate against HBV DNA polymerase.
Methodology: An in vitro HBV polymerase priming assay is utilized.
-
Reagents and Materials:
-
HEK 293T cells
-
Expression plasmids for FLAG-tagged HBV polymerase and ε RNA
-
Cell lysis buffer
-
Anti-FLAG antibody-bound beads
-
Reaction buffer (Tris-HCl, KCl, MgCl2, DTT)
-
[α-³²P]dATP
-
Unlabeled dATP, dCTP, dGTP, dTTP
-
Tenofovir diphosphate (TFV-DP)
-
SDS-PAGE gels and autoradiography equipment
-
-
Procedure:
-
HBV Polymerase Expression and Immunoprecipitation:
-
Co-transfect HEK 293T cells with plasmids expressing FLAG-tagged HBV polymerase and ε RNA.
-
Lyse the cells and immunoprecipitate the HBV polymerase using anti-FLAG antibody-bound beads.
-
-
In Vitro Priming Reaction:
-
Incubate the immunoprecipitated HBV polymerase with reaction buffer containing [α-³²P]dATP and varying concentrations of unlabeled dATP and TFV-DP.
-
Allow the priming reaction to proceed at 37°C.
-
-
Detection and Analysis:
-
Wash the beads to remove unincorporated nucleotides.
-
Elute the proteins and resolve them by SDS-PAGE.
-
Detect the radiolabeled polymerase by autoradiography.
-
Quantify the band intensities to determine the rate of dATP incorporation at different substrate and inhibitor concentrations.
-
-
Data Analysis:
-
The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
-
Experimental workflow for Ki determination.
Conclusion
The data presented in this guide quantitatively demonstrate the high potency and selectivity of tenofovir diphosphate against HIV-1 reverse transcriptase and HBV polymerase. Its significantly lower affinity for human DNA polymerases, particularly mitochondrial DNA polymerase γ, underscores its favorable safety profile. These findings provide a solid foundation for further research into the development of novel nucleotide analogs with improved efficacy and reduced off-target effects.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tenofovir Diphosphate Triethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Tenofovir diphosphate (B83284) triethylamine (B128534), a potent antiretroviral agent. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research. The following information is based on established safety protocols for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the primary defense against potential exposure. A thorough risk assessment considering the quantity, physical form (solid or liquid), and specific laboratory procedure should be conducted to determine the necessary level of protection.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields are mandatory. A face shield should be used when there is a risk of splashing or when handling larger quantities.[1][2] | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile) are required. Double-gloving is recommended, especially when handling the solid compound.[3] A disposable, solid-front lab coat with tight-fitting cuffs should be worn.[3] Inspect gloves for integrity before use.[1] | The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] |
| Respiratory Protection | For handling solids outside of a containment device, a full-face powered air-purifying respirator (PAPR) or a supplied-air respirator is essential to prevent inhalation of aerosolized particles.[3] For small-scale solution preparation in a certified chemical fume hood, respiratory protection is typically not required. | NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge is recommended for large-scale operations or in poorly ventilated areas.[1] |
Step-by-Step Handling Procedures
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[1]
-
Ensure all necessary PPE is readily available and in good condition.[1]
-
Verify that the chemical fume hood is certified and functioning correctly.[3]
-
Prepare your work area by decontaminating surfaces and ensuring a spill kit is accessible.[3]
2. Engineering Controls:
-
All work with solid Tenofovir diphosphate triethylamine that could generate dust must be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1][3]
3. Weighing and Transfer (Solid Form):
-
Handle the compound on a clean, impervious surface within a containment device.[1][3]
-
Use appropriate tools, such as spatulas and weigh paper, to handle the solid material, avoiding the creation of dust.[1]
-
If dust is generated, gently clean the area with a damp paper towel and dispose of it as hazardous waste.[1]
4. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[1]
5. Personal Hygiene:
-
After handling, remove gloves and wash hands thoroughly with soap and water.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Spill and Disposal Plans
Spill Response:
Immediate and appropriate action is crucial in the event of a spill to prevent exposure and contamination.
-
Notification: Inform your supervisor and the institutional Environmental Health and Safety (EHS) department immediately.[1]
-
Secure the Area: Prevent entry into the spill area.[1]
-
Personal Protective Equipment: Before any cleanup, don the appropriate PPE, including respiratory protection if the spill is large or generates dust.[1]
-
Cleanup - Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.[1]
-
Cleanup - Liquid Spills: Use an appropriate chemical absorbent pad or spill kit to contain and absorb the spill.[1]
-
Decontamination: Clean the spill area with a suitable detergent and water. All materials used for cleanup must be disposed of as hazardous waste.[1]
Waste Disposal:
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[1]
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[1][3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[1][3]
-
Disposal: Dispose of the waste through a certified hazardous waste vendor.[3]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
